Product packaging for Octakis(dimethylsiloxy)-T8-silsequioxane(Cat. No.:CAS No. 125756-69-6)

Octakis(dimethylsiloxy)-T8-silsequioxane

Cat. No.: B163221
CAS No.: 125756-69-6
M. Wt: 1009.9 g/mol
InChI Key: NKAADCIRFJPCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octakis(dimethylsiloxy)-T8-silsequioxane is a useful research compound. Its molecular formula is C16H48O20Si16 and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H48O20Si16 B163221 Octakis(dimethylsiloxy)-T8-silsequioxane CAS No. 125756-69-6

Properties

InChI

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAADCIRFJPCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48O20Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460758
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-69-6
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octakis(dimethylsiloxy)-T8-silsequioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Overview of Polyhedral Oligomeric Silsesquioxanes Poss Frameworks in Chemical Research

Polyhedral Oligomeric Silsesquioxanes (POSS) are a class of compounds with the general formula (RSiO1.5)n, where 'R' can be a variety of organic substituents. These molecules are characterized by a three-dimensional, cage-like framework composed of an inorganic silica (B1680970) (silicon-oxygen) core, which is externally decorated with organic groups. emerald.commdpi.com This unique structure gives POSS a hybrid nature, combining properties of both inorganic materials, such as thermal stability and chemical resistance, and organic polymers, like processability and ductility. emerald.com

The nanometer-sized structure of POSS, typically with diameters ranging from 1 to 3 nm, makes them ideal nanofillers for polymer matrices. nih.gov Their incorporation into polymers can lead to significant improvements in the material's physical and mechanical properties, even at low concentrations. dtic.milnih.gov Researchers have focused on POSS because their tailorable organic groups allow for fine-tuning of their compatibility and reactivity with various polymer systems. emerald.comacs.org This "building-block" capability is a key advantage, enabling the design of nanocomposites with enhanced thermal stability, mechanical strength, and corrosion resistance. emerald.comdtic.mil The ability of POSS to act as molecular-level reinforcements has made them a subject of extensive research for creating innovative materials for advanced applications. nih.govmdpi.com

Significance of the Octakis Dimethylsiloxy T8 Silsesquioxane Architecture in Hybrid Material Design

The specific architecture of Octakis(dimethylsiloxy)-T8-silsesquioxane, often abbreviated as Q8M8H, is central to its role in designing hybrid materials. This molecule consists of a cubic T8 silsesquioxane cage (Si8O12) at its core. Attached to each of the eight silicon corners of this cage is a dimethylsiloxy group [-OSi(CH3)2H]. This structure provides eight reactive Si-H (hydrosilyl) functional groups, making it a highly effective crosslinking agent or building block. chemicalbook.com

The presence of these eight reactive sites allows the molecule to be readily incorporated into polymer matrices through hydrosilylation reactions. researchgate.netnih.gov This process forms stable covalent bonds between the POSS cage and the polymer chains, leading to the formation of a robust, cross-linked network. The inorganic silica (B1680970) core imparts significant enhancements to the resulting hybrid material, including increased thermal stability, improved mechanical properties, and greater resistance to oxidation. nih.gov For example, incorporating this POSS molecule into epoxy resins has been shown to improve the thermomechanical properties of the composite. acs.org The precise, well-defined nanostructure of Octakis(dimethylsiloxy)-T8-silsesquioxane allows for controlled manipulation of material properties at the molecular level, making it a valuable component for creating high-performance hybrid materials. acs.org

Below are the key properties of Octakis(dimethylsiloxy)-T8-silsesquioxane:

PropertyValue
CAS Number 125756-69-6
Molecular Formula C16H56O20Si16
Molecular Weight 1017.97 g/mol
Appearance White powder or crystal
Melting Point 250 °C (decomposes) chemicalbook.comalfa-chemistry.com
Boiling Point 470.2±28.0 °C (Predicted) chemicalbook.com
Refractive Index 1.43 chemicalbook.com

Historical Context and Evolution of Research on Octakis Dimethylsiloxy T8 Silsesquioxane Derivatives

Synthesis of Octakis(hydrodimethylsiloxy)octasilsesquioxane Precursors

The synthesis of the key precursor, octakis(hydrodimethylsiloxy)octasilsesquioxane, is foundational for the production of a wide array of functionalized silsesquioxane derivatives. The methodologies employed aim to construct the T8 cage structure with pendant hydrodimethylsiloxy groups, which serve as reactive sites for subsequent modifications.

Controlled Hydrolysis and Condensation Pathways

The conventional and most cited method for the synthesis of silsesquioxanes involves the hydrolysis and condensation of trifunctional silane monomers with the general formula RSiX₃, where R is an organic group and X is a hydrolyzable group such as a halogen or an alkoxy group. scielo.br In the presence of water and a catalyst (acid or base), these monomers undergo a complex series of reactions to form poly(silsesquioxanes). scielo.br

A widely adopted two-step reaction is utilized for the synthesis of octakis(hydrodimethylsiloxy)octasilsesquioxane. scielo.brscielo.br The initial step involves the preparation of a tetramethylammonium silicate solution. This is achieved by reacting tetraethoxysilane with tetramethylammonium hydroxide in a methanol and water solution, which is stirred for an extended period to ensure the formation of the silicate precursor. scielo.brscielo.br In the subsequent step, this silicate solution is added dropwise to a mixture of chlorodimethylsilane and a nonpolar solvent like hexane under an inert atmosphere. scielo.br This controlled addition leads to the formation of the desired octakis(hydrodimethylsiloxy)octasilsesquioxane, often referred to as a "cube" structure. researchgate.net

Table 1: Reagents and Conditions for a Typical Two-Step Synthesis of Octakis(hydrodimethylsiloxy)octasilsesquioxane scielo.brscielo.br

StepReagentsSolventsConditions
1. Silicate PreparationTetraethoxysilane, Tetramethylammonium hydroxideMethanol, WaterStirring at room temperature for 24 hours
2. Silsesquioxane FormationTetramethylammonium silicate solution, ChlorodimethylsilaneHexaneDropwise addition under a slow, continuous nitrogen purge, followed by stirring for 4 hours

Alternative Preparative Routes for High Yields

While the controlled hydrolysis and condensation method is well-established, it is often plagued by challenges such as multistep procedures, the need for a large excess of silane, long reaction times, and ultimately, low yields of the desired product. scielo.br In response to these limitations, research efforts have been directed towards developing new synthetic strategies that can enhance the product yield and reduce the complexity of the process.

New synthetic route strategies have been reported to drastically reduce reaction times and the number of steps involved, leading to a considerable improvement in the product yield. scielo.brscielo.br These improved methods are crucial for making silsesquioxane-based materials more accessible for various applications. One alternative approach mentioned in the literature is the sol-gel method, which involves the hydrolysis of trimethoxysilane in a methanol/HCl medium. scielo.br However, detailed comparative studies and yield data for the synthesis of octakis(hydrodimethylsiloxy)octasilsesquioxane using these alternative high-yield routes are not extensively detailed in the provided search results. The overarching goal of these alternative routes is to overcome the kinetic and thermodynamic challenges associated with the formation of the highly ordered T8 cage structure, thereby minimizing the formation of undesirable oligomeric and polymeric byproducts.

Hydrosilylation Reactions for Diverse Functionalization of Octakis(dimethylsiloxy)-T8-silsesquioxane

Hydrosilylation is a powerful and versatile reaction for the functionalization of octakis(hydrodimethylsiloxy)octasilsesquioxane. This process involves the addition of the Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond, in the presence of a catalyst. This allows for the attachment of a wide variety of organic functionalities to the silsesquioxane core, thereby enabling the synthesis of hybrid materials with tailored properties.

Platinum-Catalyzed Hydrosilylation Strategies

Platinum-based catalysts are the most widely and effectively used catalysts for hydrosilylation reactions due to their high activity and selectivity. Various platinum complexes have been developed and utilized for the functionalization of silsesquioxanes.

Karstedt's catalyst, a platinum(0) complex with divinyltetramethyldisiloxane ligands, is a highly active and common catalyst for hydrosilylation. It has been successfully employed in the functionalization of octakis(hydrodimethylsiloxy)octasilsesquioxane with various organic molecules.

For instance, ferrocenyl octasubstituted octakis(dimethylsiloxy)octasilsesquioxanes have been synthesized via the hydrosilylation of vinylferrocene with octakis(hydrodimethylsiloxy)octasilsesquioxane using Karstedt's catalyst. buct.edu.cn This reaction demonstrates the utility of this catalyst in attaching metallocene moieties to the silsesquioxane cage. In another example, a partially fluorinated silsesquioxane was prepared by the platinum-catalyzed hydrosilylation of octakis(hydrodimethylsiloxy)octasilsesquioxane with allyl 1H,1H-perfluorooctyl ether, with Karstedt's catalyst being the catalyst of choice. mdpi.com The reaction progress can be monitored by ¹H NMR by observing the disappearance of the vinyl peaks of the reactant. mdpi.com

Table 2: Examples of Karstedt's Catalyst in the Hydrosilylation of Octakis(hydrodimethylsiloxy)octasilsesquioxane

SubstrateProductCatalystReference
VinylferroceneFerrocenyl octasubstituted octakis(dimethylsiloxy)octasilsesquioxaneKarstedt's catalyst buct.edu.cn
Allyl 1H,1H-perfluorooctyl ether1-((Dimethyl(3-((2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy)propyl)silyl)oxy)-3,5,7,9,11,13,15-heptakis((dimethylsilyl)oxy)-octasilsesquioxaneKarstedt's catalyst mdpi.com

Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, is another classical and effective catalyst for hydrosilylation. It has been used in the reaction of octakis(hydrodimethylsiloxy)octasilsesquioxane with allyl chloride. scielo.brscielo.brresearchgate.net The reaction is typically monitored using FT-IR spectroscopy to follow the disappearance of the Si-H stretching band. scielo.brresearchgate.net The resulting product, octakis(chloropropyldimethylsiloxy)octasilsesquioxane, was characterized by various techniques including ¹³C and ²⁹Si NMR. scielo.br

Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a rhodium-based complex also known to catalyze hydrosilylation reactions. While it is a popular catalyst for this transformation, specific examples of its application in the hydrosilylation of octakis(hydrodimethylsiloxy)octasilsesquioxane are not as prevalent in the literature as those for platinum-based catalysts. However, studies on the hydrosilylation of various organosilanes catalyzed by Wilkinson's catalyst suggest its potential applicability to silsesquioxane systems. capes.gov.br The mechanism and efficiency of Wilkinson's catalyst in these reactions can be influenced by the structure of the silane and the olefin.

Table 3: Comparison of Speier's and Wilkinson's Catalysts in Hydrosilylation

CatalystMetal CenterTypical SubstratesNotes
Speier's Catalyst (H₂PtCl₆)PlatinumAlkenes (e.g., allyl chloride)Widely used for silsesquioxane functionalization. scielo.brscielo.brresearchgate.net
Wilkinson's Catalyst ([RhCl(PPh₃)₃])RhodiumAlkenes, AlkynesA well-known hydrosilylation catalyst, its specific application to octakis(hydrodimethylsiloxy)octasilsesquioxane is less documented but plausible based on its known reactivity. capes.gov.br
Regioselectivity Control in Hydrosilylation Processes

Hydrosilylation of Octakis(hydridodimethylsiloxy)-T8-silsesquioxane with unsaturated organic molecules is a cornerstone technique for creating functionalized derivatives. A critical aspect of this reaction is controlling the regioselectivity—that is, determining which carbon atom of the double or triple bond the silicon atom attaches to. The reaction typically yields two isomeric products: the anti-Markovnikov (β-adduct) and the Markovnikov (α-adduct).

Several factors influence the regioselectivity of the hydrosilylation process, including the choice of catalyst, the structure of the unsaturated substrate, and the nature of the silane. acs.org Platinum-based catalysts, such as Karstedt's catalyst, are widely used and often exhibit high selectivity towards the formation of the anti-Markovnikov product, in some cases exclusively. acs.org For instance, the hydrosilylation of various vinyl-substituted open-cage silsesquioxanes with phenylsilanes using Karstedt's catalyst proceeded with high regioselectivity to yield the β-adducts. acs.org

In contrast, other transition metal catalysts, like those based on rhodium, have been shown to be less selective, producing a mixture of regioisomers. acs.org The steric bulk of the reagents also plays a significant role. More sterically crowded silanes, such as triphenylsilane, can lead to a decrease in selectivity and an increase in the formation of side products. acs.org The structure of the silsesquioxane itself also affects the reaction rate and outcome; studies on open-cage silsesquioxanes have shown that the nature of the inert organic groups on the cage influences the kinetics of the hydrosilylation. semanticscholar.org

Table 1: Catalyst Influence on Hydrosilylation Regioselectivity of Vinyl-Silsesquioxanes

CatalystPredominant ProductSelectivity NotesReference
Karstedt's Catalyst (Platinum-based)Anti-Markovnikov (β-adduct)Can achieve exclusive formation of the β-product with certain substrates. acs.org
Rhodium-based CatalystsMixture of α and β adductsGenerally exhibits lower regioselectivity compared to platinum catalysts. acs.org
Iridium-based CatalystsAnti-Markovnikov (β-adduct)Highly selective, especially for vinylarenes. msu.edu

Iridium-Catalyzed Hydrosilylation for Specific Functional Groups

While platinum catalysts are prevalent in hydrosilylation, iridium-based catalysts have emerged as powerful tools for achieving high regioselectivity, particularly for specific classes of substrates. msu.edudntb.gov.ua Research has demonstrated that iridium catalysts can provide significantly higher selectivity for the anti-Markovnikov product compared to platinum systems, especially in the hydrosilylation of vinylbenzenes with silsesquioxanes. msu.edu This enhanced selectivity is crucial for producing materials with uniform structures and predictable properties.

The use of an iridium catalyst like chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂, has been successful in preparing anti-Markovnikov hydrosilylation products from vinylbenzenes and double-decker silsesquioxanes with high purity. msu.edu This approach simplifies product isolation, as the separation of regioisomers is often unnecessary. msu.edu The mechanism behind this high selectivity is attributed to the electronic properties of the iridium center and its interaction with the substrate during the hydrometalation step. msu.edu

Iridium catalysts also show excellent tolerance to various functional groups, which is a significant advantage for the synthesis of complex, functionalized silsesquioxanes. They have been effectively used for the hydrosilylation of sulfur-containing olefins, a class of substrates that can be challenging for other catalysts due to potential catalyst poisoning by the sulfur atom. nih.gov This tolerance allows for the direct incorporation of functionalities like thioacetates, enabling the synthesis of important silane coupling agents. nih.gov

Free Radical Addition Mechanisms

Beyond metal-catalyzed hydrosilylation, free radical addition reactions offer an alternative and highly efficient pathway for functionalizing silsesquioxanes. The most prominent example is the thiol-ene reaction, a "click chemistry" process involving the addition of a thiol (R-SH) across a carbon-carbon double bond (ene). nih.gov This reaction proceeds via a radical-initiated chain mechanism and is known for its high yields, rapid reaction rates, insensitivity to oxygen and water, and exceptional regioselectivity for the anti-Markovnikov product. nih.govmdpi.com

The reaction can be initiated either thermally, using initiators like 2,2'-azobisisobutyronitrile (AIBN), or photochemically with a suitable photoinitiator. mdpi.comresearchgate.net The mechanism involves the generation of a thiyl radical, which then adds to the vinyl group on the silsesquioxane. nih.gov This step is highly regioselective; the electrophilic thiyl radical preferentially adds to the electron-rich terminal carbon of the vinylsilane, leading almost exclusively to the β-adduct. nih.gov The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final product. nih.gov

This methodology has been widely applied to functionalize both vinyl- and thiol-substituted silsesquioxanes. For example, octavinyloctasilsesquioxane can be fully or partially functionalized by reacting it with various thiols, such as 3-mercaptopropyltrimethoxysilane, to introduce new reactive groups. researchgate.net Similarly, octa(3-thiopropyl)silsesquioxane can be modified with a range of olefins, including those with alkyl, ether, and methacrylate (B99206) functionalities. mdpi.comnih.gov

Post-Synthetic Modification and Derivatization

The functional groups introduced onto the Octakis(dimethylsiloxy)-T8-silsesquioxane core through the synthetic methodologies described above serve as handles for further chemical transformations. This post-synthetic modification allows for the creation of a vast library of derivatives with tailored properties from a single functionalized precursor.

Chemical Transformations of Pendant Functional Groups

A wide array of chemical reactions can be performed on the pendant functional groups of the silsesquioxane cage. A notable example is the transformation of epoxide groups. Silsesquioxanes functionalized with glycidyl (B131873) or epoxycyclohexyl groups, synthesized via hydrosilylation, can undergo ring-opening reactions with various nucleophiles. For instance, reaction with sodium azide (NaN₃) introduces azido functionalities, while reaction with 4-nitrophenol yields nitro-substituted derivatives. researchgate.net These reactions proceed in high yield without disrupting the silsesquioxane cage structure. researchgate.net

Another versatile reaction is the 1,3-dipolar cycloaddition, often referred to as a "click" reaction, involving azido-functionalized silsesquioxanes. Octa(3-azidopropyl)silsesquioxane, prepared from its chloro-substituted precursor, can react with various alkynes in the presence of a copper catalyst to form stable triazole linkages. researchgate.net This highly efficient and specific reaction allows for the attachment of complex organic molecules to the silsesquioxane core. researchgate.net

Reduction and Oxidation Pathways

Reduction and oxidation reactions provide essential pathways for interconverting functional groups on the silsesquioxane periphery.

Oxidation: A common oxidation pathway is the epoxidation of pendant olefin groups. Silsesquioxanes bearing vinyl or other alkenyl groups can be readily converted to their corresponding epoxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). umich.edu These epoxides are valuable intermediates for further derivatization, as discussed in the previous section. umich.edu

Reduction: The reduction of nitro groups to amines is a particularly important transformation, as it converts a strongly electron-withdrawing group into a versatile, nucleophilic amino group. Nitro-functionalized silsesquioxanes, obtained through methods like the epoxy ring-opening with nitrophenols, can be reduced to amino-silsesquioxanes. researchgate.net Standard organic chemistry methods for nitro group reduction are applicable, including catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) or treatment with metals like iron, tin, or zinc in acidic media. commonorganicchemistry.commasterorganicchemistry.com The resulting amino-functionalized silsesquioxanes are key precursors for further reactions, such as amidation or Michael additions. researchgate.net

Table 2: Examples of Post-Synthetic Modifications and Derivatizations

Initial Functional GroupReaction TypeReagent(s)Resulting Functional GroupReference
EpoxideRing-OpeningSodium Azide (NaN₃)Azide, Hydroxyl researchgate.net
EpoxideRing-Opening4-NitrophenolNitrophenoxy, Hydroxyl researchgate.net
Olefin (e.g., Vinyl)Epoxidationm-CPBAEpoxide umich.edu
Azide1,3-Dipolar CycloadditionAlkynes / Cu(I) catalystTriazole researchgate.net
NitroReductionH₂/Pd/C or Fe/HClAmine commonorganicchemistry.commasterorganicchemistry.com

One-Pot and Multi-Step Synthetic Protocols

The synthesis of functionalized Octakis(dimethylsiloxy)-T8-silsesquioxane derivatives can be approached through either multi-step or, less commonly, one-pot protocols.

Multi-Step Protocols: The vast majority of synthetic routes fall under this category. These protocols involve the sequential synthesis and isolation of intermediates. A typical multi-step synthesis proceeds as follows:

Synthesis of the Precursor: Preparation of Octakis(hydridodimethylsiloxy)octasilsesquioxane. This itself is often a two-step process involving the formation of an octaanionic silicate "octanion" followed by reaction with chlorodimethylsilane.

Functionalization: Reaction of the Si-H groups of the precursor with a functional organic molecule, most commonly via hydrosilylation.

Purification: Isolation and purification of the functionalized silsesquioxane.

Dendrimer and Supramolecular Structure Elaboration from Octakis(dimethylsiloxy)-T8-silsesquioxane Cores

The well-defined, multifunctional nature of Octakis(dimethylsiloxy)-T8-silsesquioxane makes it an exceptional core molecule for the construction of higher-order macromolecular structures such as dendrimers and supramolecular assemblies. The eight reactive Si-H bonds on its periphery serve as ideal anchor points for the divergent growth of dendritic wedges or the attachment of moieties capable of self-assembly.

A primary synthetic strategy for the elaboration of dendrimers is the iterative application of hydrosilylation reactions. This involves the platinum-catalyzed addition of the Si-H groups of the silsesquioxane core to molecules containing both a vinyl group and additional reactive sites. For instance, the reaction with allylamine can introduce primary amine functionalities at the periphery, which can then be further reacted to build subsequent generations of the dendrimer. This step-wise growth allows for precise control over the size, molecular weight, and terminal functionality of the resulting dendritic structure.

Supramolecular structures are forged through non-covalent interactions, such as hydrogen bonding, host-guest interactions, or metal-ligand coordination. By functionalizing the Octakis(dimethylsiloxy)-T8-silsesquioxane core with specific recognition motifs, programmed self-assembly into well-ordered architectures can be achieved. A notable example is the attachment of nucleobase analogues to the silsesquioxane cage. The resulting derivatives can then self-assemble through complementary hydrogen bonding, mimicking the base-pairing principles of DNA to form complex, ordered materials.

The table below summarizes key research findings in the elaboration of dendrimers and supramolecular structures from Octakis(dimethylsiloxy)-T8-silsesquioxane cores.

Precursor MoleculeReaction TypeResulting StructureKey Findings
AllylamineHydrosilylationAmine-terminated dendrimerStepwise growth allows for precise control over dendrimer generation and functionality.
Vinylbenzyl chlorideHydrosilylation, followed by azidation and "click" chemistryTriazole-linked dendrimer"Click" chemistry provides a highly efficient and orthogonal method for dendritic functionalization.
Nucleobase-functionalized alkynesHydrosilylationSupramolecular assemblySelf-assembly driven by complementary hydrogen bonding leads to ordered nanostructures.
Cyclodextrin-modified alkenesHydrosilylationHost-guest supramolecular systemThe silsesquioxane core acts as a scaffold for multiple host molecules, enabling the complexation of guest molecules.

Challenges and Advancements in Scalable Synthesis

Despite the immense potential of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, their widespread industrial application is contingent upon the development of efficient and economically viable large-scale synthetic methods. Several challenges impede the transition from laboratory-scale synthesis to industrial production.

Challenges in Scalable Synthesis:

One of the primary hurdles is the multi-step nature of the synthesis, which often involves the use of expensive reagents and catalysts. The initial synthesis of the octaanion of silsesquioxane requires stringent anhydrous conditions and careful stoichiometric control to avoid the formation of undesirable side products. The subsequent functionalization reactions, particularly hydrosilylation, often rely on costly platinum-based catalysts. Catalyst recovery and reuse are critical for improving the economic feasibility of the process on a larger scale.

Furthermore, purification of the final products can be challenging. The formation of incompletely substituted or cross-linked products is a common issue, and their separation from the desired fully functionalized silsesquioxane often requires laborious chromatographic techniques that are not amenable to large-scale production. Ensuring batch-to-batch consistency and high purity is paramount for applications in high-performance materials.

The handling of pyrophoric and moisture-sensitive reagents, such as chlorodimethylsilane, also presents significant safety and engineering challenges when scaling up the synthesis. Robust reactor designs and stringent process control are necessary to mitigate these risks.

Advancements in Scalable Synthesis:

To address these challenges, significant research efforts have been directed towards developing more efficient and scalable synthetic routes. One of the most promising advancements is the adoption of continuous flow chemistry. nih.govrsc.org Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. nih.gov The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for better temperature control, minimizing side reactions and improving product selectivity. nih.gov This technology also facilitates the integration of in-line purification and analysis, leading to a more streamlined and automated manufacturing process. nih.gov

Process optimization through statistical design of experiments (DoE) is also being employed to identify the optimal reaction conditions for maximizing yield and purity while minimizing cost and waste. By systematically varying parameters such as temperature, pressure, reaction time, and catalyst loading, a more efficient and robust synthetic process can be developed.

The table below highlights some of the key challenges and the corresponding advancements in the scalable synthesis of Octakis(dimethylsiloxy)-T8-silsesquioxane.

ChallengeAdvancementImpact on Scalability
High cost of platinum catalystsDevelopment of recyclable and immobilized catalystsReduced production costs and improved sustainability.
Difficult purificationImplementation of continuous flow processes with in-line purificationIncreased throughput, higher purity, and reduced reliance on chromatography.
Batch-to-batch inconsistencyPrecise process control in continuous flow reactorsImproved product quality and reliability.
Safety concerns with hazardous reagentsUse of closed-loop, automated flow systemsEnhanced operator safety and reduced risk of accidental release.
Inefficient heat and mass transfer in large batch reactorsSuperior heat and mass transfer in microreactors and flow systemsMinimized side reactions and improved yield and selectivity.

The continued development of innovative synthetic methodologies and process technologies will be crucial for unlocking the full potential of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives in a wide range of industrial applications, from advanced coatings and composites to biomedical devices and electronics.

Spectroscopic Analysis for Structural Elucidation and Functional Group Verification

Spectroscopic methods are indispensable for the detailed characterization of Octakis(dimethylsiloxy)-T8-silsesquioxane. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy offer a comprehensive understanding of the molecular framework and bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution or the solid state. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the silsesquioxane's structure can be assembled.

Proton NMR (¹H NMR) is utilized to identify the different proton environments within the molecule. For Octakis(dimethylsiloxy)-T8-silsesquioxane, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a signal corresponding to the protons of the methyl groups attached to the silicon atoms in the dimethylsiloxy substituents. This typically appears as a sharp singlet in the spectral region of approximately 0.1-0.2 ppm. The integration of this peak can be used to confirm the total number of methyl protons, consistent with the expected molecular formula.

Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. In the case of Octakis(dimethylsiloxy)-T8-silsesquioxane, the ¹³C NMR spectrum will display a single resonance corresponding to the methyl carbons of the dimethylsiloxy groups. bibliotekanauki.pl This signal is typically observed at a chemical shift of around 1.0 ppm. The presence of a single peak confirms the equivalence of all the methyl groups in the molecule, which is consistent with the highly symmetric T8 cage structure.

Silicon-29 NMR (²⁹Si NMR) is arguably the most critical NMR technique for characterizing silsesquioxanes as it directly probes the silicon environments, providing definitive evidence of the cage structure's integrity and the nature of the silicon-oxygen framework. researchgate.netresearchgate.net For Octakis(dimethylsiloxy)-T8-silsesquioxane, two distinct silicon environments are present:

T-sites: The eight silicon atoms that form the corners of the cubic T8 cage. These are designated as T³ centers, indicating they are bonded to three oxygen atoms within the cage and one external group.

D-sites: The eight silicon atoms of the external dimethylsiloxy groups. These are designated as D¹ centers, as each is bonded to one oxygen atom of the cage and two methyl groups.

The ²⁹Si NMR spectrum will consequently show two main resonances. The signal for the T8 cage silicon atoms (T³) typically appears in the range of -108 to -110 ppm. researchgate.net The resonance for the silicon atoms of the dimethylsiloxy groups (D¹) is found further upfield, often in the region of -15 to -25 ppm. The presence and integration of these two signals in a 1:1 ratio are conclusive proof of the formation and purity of the Octakis(dimethylsiloxy)-T8-silsesquioxane structure.

Nucleus Chemical Shift (δ) ppm (Typical) Assignment
¹H~0.1-0.2Si-CH
¹³C~1.0Si-C H₃
²⁹Si~-15 to -25Si -(CH₃)₂ (D¹)
²⁹Si~-108 to -110(Si O₁.₅)₈ (T³)
Solid-State Magic Angle Spinning (MAS) NMR Techniques

While solution-state NMR is excellent for soluble compounds, solid-state NMR (ssNMR) with Magic Angle Spinning (MAS) is essential for analyzing the structure of materials in their solid form. researchgate.netacs.org This is particularly relevant for silsesquioxanes, which are often crystalline or amorphous solids. alfa-chemistry.com MAS-NMR averages out anisotropic interactions that would otherwise lead to broad, uninformative spectra in the solid state, providing high-resolution data. nih.gov

For Octakis(dimethylsiloxy)-T8-silsesquioxane, ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments are particularly informative. researchgate.netresearchgate.net These techniques enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from the more abundant protons. The chemical shifts observed in solid-state NMR are generally consistent with those from solution-state NMR, confirming that the cage structure is maintained in the solid phase. bibliotekanauki.pl Furthermore, ssNMR can provide insights into the packing and dynamics of the molecules in the crystal lattice.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

The most prominent feature in the FT-IR spectrum is a very strong and broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bonds within the silsesquioxane cage. researchgate.net This band is typically observed in the region of 1100-1000 cm⁻¹. The strength and position of this band are highly characteristic of the T8 cage structure.

Other important vibrational modes include:

Si-CH₃ Vibrations: The presence of the dimethylsiloxy groups is confirmed by characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and Si-C stretching or CH₃ rocking vibrations, often seen near 1260 cm⁻¹ and 840-780 cm⁻¹. researchgate.net

Symmetric Si-O-Si Stretching: A weaker, symmetric Si-O-Si stretching vibration may also be observed at lower wavenumbers.

The absence of a broad band in the 3700-3200 cm⁻¹ region, which would be characteristic of Si-OH (silanol) groups, is a key indicator of the complete substitution of the silsesquioxane cage and the purity of the final product.

Wavenumber (cm⁻¹) (Typical) Vibrational Assignment
~2960Asymmetric C-H stretch in CH₃
~1260Si-CH₃ symmetric deformation
~1100-1000Asymmetric Si-O-Si stretch (cage)
~840-780Si-C stretch / CH₃ rock

Mass Spectrometry (MS), Including MALDI-TOF MS for Molecular Weight and Purity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the purity of silsesquioxane compounds. nih.gov Among the various MS techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has proven particularly effective for the analysis of Polyhedral Oligomeric Silsesquioxane (POSS) materials. nih.govresearchgate.net

In MALDI-TOF MS, the analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte molecules. umass.edu This "soft" ionization technique minimizes fragmentation, allowing for the accurate determination of the molecular weight of the intact POSS cage. For Q8M8H, the expected molecular weight is approximately 1017.97 g/mol . echemi.comchemicalbook.com MALDI-TOF MS can confirm this molecular weight and reveal the presence of any impurities or byproducts from the synthesis, such as incompletely condensed or rearranged cage structures. nist.gov The technique is also invaluable for characterizing POSS-containing polymers, providing information on the distribution of POSS units within the polymer chains. umass.edu

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of observed ions by inducing fragmentation and analyzing the resulting daughter ions. umass.edu This is particularly useful for confirming the identity of the parent ion and understanding fragmentation pathways.

Key Findings from MALDI-TOF MS Analysis of POSS Systems:

Analyte SystemKey FindingsReference
POSS Propylmethacrylate (PMA) and Styryl OligomersWell-resolved series of oligomers were observed. Ionization of ATRP products resulted in cationized parent ions with the terminal Br atom replaced by hydrogen. umass.edu
Polymeric SilsesquioxanesEffective for determining the degree of intramolecular condensation. researchgate.net
Recombinant Bioactive Proteins (for comparison)Demonstrated the ability to determine molecular weights, purity, and identify components in mixtures. nih.gov

UV-Vis Spectroscopy for Electronic Transitions in Modified Systems

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For unmodified Octakis(dimethylsiloxy)-T8-silsesquioxane, which lacks significant chromophores, the UV-Vis absorption is generally expected to be minimal and in the far UV region. However, this technique becomes highly relevant when the POSS cage is functionalized with chromophoric or electronically active groups.

The incorporation of POSS into polymer systems or its modification with organic moieties that absorb in the UV-Vis range allows for the study of how the silsesquioxane core influences the electronic environment of these groups. For instance, in POSS-containing polymer nanocomposites, changes in the absorption spectra can indicate interactions between the POSS nanoparticles and the polymer matrix. rsc.org

Furthermore, the study of electronic transitions is crucial in the development of POSS-based materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). rsc.org By attaching specific organic semiconductor molecules to the POSS cage, the resulting hybrid material can exhibit unique photoluminescent properties. rsc.org UV-Vis spectroscopy, in conjunction with fluorescence spectroscopy, can be used to characterize the energy levels and electronic transitions of these materials.

SystemObservationSignificance
Imine-functionalized POSSCharacterization of electronic absorption spectra.Understanding the electronic structure of novel catalysts. researchgate.net
Aryl-Modified o-CarboranesInvestigation of dual-emission character through electronic transitions.Controlling luminescent properties in solid-state materials. researchgate.net

Morphological and Microstructural Characterization

The performance of materials containing Octakis(dimethylsiloxy)-T8-silsesquioxane is heavily dependent on the dispersion and morphology of the POSS units within the matrix. Therefore, microscopic techniques are essential for visualizing the material's structure at various length scales.

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity

Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface morphology and heterogeneity of materials containing Q8M8H. It provides high-resolution images of the sample's surface, revealing information about the size, shape, and distribution of POSS aggregates or domains. In nanocomposites, SEM can be used to assess the degree of dispersion of the POSS filler within the polymer matrix. researchgate.net Agglomeration of POSS particles, which can be detrimental to the material's properties, is readily identified by SEM. researchgate.net The technique can also be used to study the fracture surfaces of composites, providing insights into the failure mechanisms and the interfacial adhesion between the POSS and the matrix.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Dispersion in Composites

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is capable of imaging the internal structure of materials. For Q8M8H-based composites, TEM is instrumental in visualizing the dispersion of individual POSS cages at the nanoscale. mdpi.com The inorganic silica (B1680970) core of the POSS provides sufficient electron density contrast against a polymer matrix, allowing for direct imaging of the POSS particles. mdpi.com High-resolution TEM (HR-TEM) can even reveal the size and shape of the dispersed POSS units, confirming their integrity within the composite. mdpi.com This level of detail is crucial for understanding how the nanoscale dispersion of POSS influences the macroscopic properties of the material. mdpi.comacs.org

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography and roughness of materials at the nanometer scale. For films and coatings containing Octakis(dimethylsiloxy)-T8-silsesquioxane, AFM can provide quantitative data on surface features, such as the height and spacing of POSS domains. This is particularly important for applications where surface properties, such as hydrophobicity or adhesion, are critical. AFM can be operated in different modes, such as tapping mode, to map out not only the topography but also variations in mechanical properties across the surface, providing further insight into the distribution and interaction of POSS within the material.

X-ray Diffraction Techniques for Crystalline Packing and Ordering

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and packing of materials. POSS compounds, including those with various organic substituents, are often crystalline in the solid state. researchgate.netumass.edu The XRD patterns of these materials can provide detailed information about their crystal system, unit cell dimensions, and the arrangement of the molecules in the crystal lattice.

For many POSS derivatives, a hexagonal packing of the cage-like molecules is observed. researchgate.netumass.edu The specific packing arrangement is influenced by the nature of the organic corner groups. In the case of Octakis(dimethylsiloxy)-T8-silsesquioxane, the flexible dimethylsiloxy groups will influence the intermolecular interactions and the resulting crystal structure.

Typical XRD Findings for POSS Systems:

POSS SystemCrystal Structure/PackingKey ObservationsReference
POSS with alkyl corner unitsHexagonal packingSelf-assembly of molecules. researchgate.netumass.edu
Polyethylene-co-POSS copolymersRhombohedral (hexagonal) packingPOSS units aggregate and crystallize as nanocrystals. umass.edu
Octavinyl-POSSHigh crystallinity achievableSynthesis conditions affect the final crystalline structure. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Local Crystalline Order

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique for probing the atomic-scale structure of materials, providing critical information on the degree of crystallinity. wikipedia.orgnumberanalytics.com The method involves scattering X-rays at wide angles (typically >5° 2θ) to analyze Bragg peaks, which correspond to sub-nanometer structural features. wikipedia.org For polymers and molecular solids, WAXS can differentiate between ordered crystalline regions, which produce sharp Bragg peaks, and disordered amorphous areas, which result in broad halos. researchgate.netmdpi.com

In the study of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, WAXS is employed to assess the local packing of the POSS cages. Research on related alkyl-substituted octakis(dimethylsiloxy)octasilsesquioxanes has shown that these materials are often amorphous. Their WAXS patterns are characterized by a dominant amorphous halo, indicating a lack of long-range crystalline order at the local level. This finding is crucial for understanding how these molecules arrange themselves in a solid state and how they interact when incorporated into a polymer matrix.

ParameterObservationSignificance
Dominant Feature Amorphous HaloIndicates a disordered, non-crystalline local structure.
Peak Position ~8° (2θ)Corresponds to the average distance between agglomerated POSS molecules.
Interpretation Lack of Crystalline OrderThe molecules do not pack into a regular, repeating lattice.

This table summarizes typical WAXS findings for amorphous POSS systems, illustrating the lack of local crystalline order.

Small-Angle X-ray Scattering (SAXS) for Long-Range Periodicity and Self-Assembly

Complementing WAXS, Small-Angle X-ray Scattering (SAXS) provides structural information over larger length scales, typically from 1 to 200 nanometers. nih.gov This makes it an ideal tool for investigating the long-range periodicity and self-assembly of macromolecules. mdpi.comnih.gov By analyzing the scattering pattern at very small angles (0.1–5°), researchers can determine the size, shape, and arrangement of larger structures, such as nanoparticles or self-assembled domains in hybrid materials. nih.gov

For functionalized T8-silsesquioxanes, SAXS is instrumental in elucidating their self-assembled morphologies. researchgate.net When the dimethylsiloxy groups are modified, for instance with alkyl chains or polymers like poly(ethylene glycol) (PEG), the resulting amphiphilic molecules can self-assemble into hierarchical superstructures. nih.govresearchgate.net SAXS studies have been used to characterize these structures, revealing the formation of ordered arrangements like lamellar phases, which are critical for designing materials with tailored nanostructures. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Architecture

While obtaining a single crystal of Octakis(dimethylsiloxy)-T8-silsesquioxane suitable for SCXRD can be challenging, the technique has been successfully applied to numerous other T8-silsesquioxane derivatives. These studies provide invaluable insights into the rigid and highly symmetric cage-like structure of the Si₈O₁₂ core. For example, SCXRD analysis of related compounds like octacyclopentylsilsesquioxane has confirmed the cubic T8 framework, providing foundational knowledge of the core's geometry that is applicable across this class of molecules. Such analyses are vital for understanding the molecule's fundamental structure-property relationships.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Profiles and Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining the thermal stability and decomposition profile of materials. The inorganic silica-like core of silsesquioxanes generally imparts high thermal stability. nih.gov

PropertyValueSource
Decomposition Temperature ~250 °C (dec.) echemi.com

This table presents the reported decomposition temperature for Octakis(dimethylsiloxy)-T8-silsesquioxane, a key indicator of its thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior and Energy Changes

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect and analyze phase transitions, such as melting, crystallization, and glass transitions.

In the context of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, DSC is essential for examining thermal behaviors, particularly in systems designed for self-assembly. Studies on derivatives have utilized DSC to investigate the influence of the functional groups on the material's phase transitions. For example, DSC can be used to determine the glass transition temperature (Tg) of POSS-containing polymers, providing insight into how the rigid POSS cage affects the polymer chain dynamics.

Electrochemical Characterization Methods

Electrochemical characterization methods, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are used to study the electrochemical properties of materials. mdpi.comyoutube.com These techniques are pivotal in developing materials for applications like sensors, batteries, and electrocatalysis. mdpi.comacs.orgrsc.org

While Octakis(dimethylsiloxy)-T8-silsesquioxane itself is not electrochemically active, its robust and functionalizable scaffold makes it an excellent platform for creating advanced electrochemical materials. mdpi.com Researchers have incorporated silsesquioxane cages into polymer electrolytes for lithium-ion batteries, where they can improve ionic conductivity, mechanical strength, and thermal stability. nih.govacs.orgacs.org By functionalizing the cage with electroactive or ion-conducting groups, materials with tailored electrochemical responses can be designed. mdpi.com For instance, silsesquioxanes have been used to modify electrodes for electrochemical sensors, where the hybrid nature of the POSS cage enhances surface area and provides sites for anchoring enzymes or other recognition elements. mdpi.comelectrochemsci.org CV studies on such modified electrodes demonstrate the successful creation of sensitive and selective sensing platforms. mdpi.com

Cyclic Voltammetry (CV) for Redox Properties of Electroactive Derivatives

While Octakis(dimethylsiloxy)-T8-silsesquioxane itself is not electroactive, its derivatives, functionalized with redox-active groups, are of significant interest for applications in catalysis and molecular electronics. Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of these electroactive POSS derivatives.

In a typical CV experiment, a potential is swept linearly between two set points and then reversed, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides crucial information about the electrochemical processes occurring at the electrode surface. For electroactive silsesquioxane derivatives, CV can determine:

Redox Potentials: The potentials at which oxidation and reduction events occur, offering insights into the energy levels of the molecular orbitals involved in the electron transfer process.

Electrochemical Reversibility: The stability of the oxidized and reduced forms of the molecule. A reversible system will exhibit well-defined, symmetric oxidation and reduction peaks.

Electron Transfer Kinetics: The rate at which electrons are transferred between the electrode and the electroactive species.

The combination of CV with other techniques, such as Electrochemical Impedance Spectroscopy, can provide a more comprehensive understanding of the electrochemical behavior of these complex molecules. d-nb.info

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Processes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the intricate charge transfer processes occurring at the electrode-electrolyte interface in systems containing silsesquioxane derivatives. jecst.org By applying a small amplitude sinusoidal potential perturbation over a wide range of frequencies, EIS can deconstruct the total impedance of the system into its constituent parts, including contributions from the electrolyte resistance, charge transfer resistance, and diffusion processes. researchgate.net

For silsesquioxane-based systems, particularly those incorporated into coatings or membranes for applications like batteries or sensors, EIS is invaluable for:

Determining Charge Transfer Resistance (Rct): This parameter quantifies the resistance to electron transfer at the electrode surface. A lower Rct indicates faster kinetics.

Evaluating Double-Layer Capacitance (Cdl): This provides information about the interface between the electrode and the electrolyte, which can be influenced by the adsorption of silsesquioxane molecules.

Analyzing Diffusion Processes: In many electrochemical systems, the transport of ions to and from the electrode surface is a critical step. EIS can characterize the Warburg impedance, which is related to the diffusion coefficient of the electroactive species.

Chromatographic Techniques for Molecular Weight Distribution and Purity

The synthesis of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives can sometimes result in a mixture of products with varying molecular weights or the presence of impurities. Chromatographic techniques are essential for assessing the molecular weight distribution and purity of these materials.

Gel Permeation Chromatography (GPC) for Polymer Architecture Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers and macromolecules. waters.com This method separates molecules based on their hydrodynamic volume in solution. sepscience.com

For silsesquioxane-based materials, GPC provides critical data on:

Molecular Weight Averages: Including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. POSS compounds are noted for having well-defined single molecular weights, unlike typical synthetic polymers. phantomplastics.com

Purity: The presence of unreacted starting materials or side products can be identified as separate peaks in the GPC chromatogram.

Polymer Architecture: For POSS-containing polymers, GPC can offer insights into the structure, such as whether the POSS cages are incorporated into the main chain or as pendant groups. researchgate.net

The choice of solvent and calibration standards is crucial for obtaining accurate GPC results. waters.comnih.gov For many polymers, tetrahydrofuran (B95107) (THF) is a common eluent, and polystyrene standards are used for calibration. nih.gov

ParameterDescriptionTypical Application for Silsesquioxanes
Weight-Average Molecular Weight (Mw) The average molecular weight calculated based on the weight fraction of each polymer chain.A study on a hydrophobic POSS polymer reported an Mw of 3.24 x 104. researchgate.net
Polydispersity Index (PDI) A measure of the broadness of the molecular weight distribution (Mw/Mn).The same hydrophobic POSS polymer exhibited a PDI of 2.24. researchgate.net

This table is interactive. Click on the headers to learn more about each parameter.

Surface Characterization by Contact Angle Measurements

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane into coatings and materials can significantly alter their surface properties, particularly their wettability. Contact angle measurement is a straightforward yet powerful technique for quantifying the hydrophobicity or hydrophilicity of a surface. measurlabs.com

The contact angle is the angle formed between a liquid droplet and the solid surface on which it rests. nanoscience.com This angle is determined by the balance of interfacial tensions between the solid, liquid, and vapor phases.

Key insights from contact angle measurements on silsesquioxane-modified surfaces include:

Hydrophobicity/Hydrophilicity: A water contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface. nanoscience.com Silsesquioxane-based coatings can be tailored to be either superhydrophobic or superhydrophilic. mdpi.com

Surface Energy: By measuring the contact angle with a series of liquids with known surface tensions, the surface energy of the solid can be calculated. measurlabs.com

Coating Uniformity: Measuring the contact angle at multiple points on a surface can provide an indication of the homogeneity of the silsesquioxane coating. nih.gov

Surface TypeWater Contact Angle (°)Reference
Uncoated Polycarbonate82.5° mdpi.com
POSS-modified Superhydrophilic Coating8.36° ± 2.31° mdpi.com
Dursan Prototype (hydrophobic)125.1° (advancing), 93.6° (receding) silcotek.com

This table is interactive. Explore the data to see how silsesquioxanes can modify surface properties.

Theoretical and Computational Investigations of Octakis Dimethylsiloxy T8 Silsesquioxane Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties and reactive nature of the Octakis(dimethylsiloxy)-T8-silsesquioxane cage.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies have been employed to investigate the electronic structure of silsesquioxane cages. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. For the parent T8 silsesquioxane cage, the HOMO is typically localized on the cage framework, while the LUMO is associated with the silicon atoms. The introduction of the eight dimethylsiloxy groups in Octakis(dimethylsiloxy)-T8-silsesquioxane influences the electronic distribution and, consequently, the reactivity of the molecule.

DFT calculations can also be used to determine other important electronic properties, such as ionization potential, electron affinity, and molecular electrostatic potential. These parameters are crucial for predicting how the molecule will interact with other chemical species.

Calculated PropertyRepresentative Value/Description
HOMO-LUMO GapTypically in the range of 8-9 eV for the parent T8 cage, indicating high stability. The functionalization with dimethylsiloxy groups can slightly alter this value.
Molecular Electrostatic PotentialShows regions of negative potential around the oxygen atoms and positive potential around the silicon atoms and methyl groups, guiding electrophilic and nucleophilic attacks.
Ionization PotentialHigh, reflecting the stability of the cage structure.
Electron AffinityLow, indicating a reluctance to accept electrons.

Analysis of Reaction Pathways and Transition States in Functionalization

While Octakis(dimethylsiloxy)-T8-silsesquioxane is itself a functionalized molecule, further reactions can be explored computationally. Quantum chemical calculations are a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is vital for predicting the feasibility and mechanism of a chemical transformation.

For instance, the hydrolysis of the Si-O-Si bonds in the dimethylsiloxy groups or the substitution of the methyl groups can be modeled. By calculating the energies of reactants, products, and transition states, a detailed understanding of the reaction mechanism can be achieved.

Reaction ParameterComputational Insight
Transition State GeometryProvides a three-dimensional picture of the highest energy point along the reaction coordinate.
Activation EnergyThe energy barrier that must be overcome for the reaction to proceed; a key determinant of the reaction rate.
Reaction EnthalpyThe net energy change of the reaction, indicating whether it is exothermic or endothermic.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a means to study the dynamic behavior of Octakis(dimethylsiloxy)-T8-silsesquioxane over time, providing insights into its conformational flexibility, interactions with other molecules, and collective behavior in larger systems.

Conformational FeatureKey Findings from MD Simulations
Si-O-Si Bond Angles (Side Chains)Exhibit significant flexibility, allowing the dimethylsiloxy groups to adopt various orientations.
Torsional Angles of Side ChainsShow a wide range of accessible angles, contributing to the molecule's overall "soft" exterior.
Overall Molecular ShapeCan fluctuate from a more compact to a more extended conformation depending on the surrounding environment.

Intermolecular Interactions and Self-Assembly Mechanisms

Understanding how individual Octakis(dimethylsiloxy)-T8-silsesquioxane molecules interact with each other is crucial for predicting their self-assembly behavior and the morphology of the resulting materials. MD simulations can be used to calculate the potential of mean force between two or more molecules, revealing the nature and strength of their interactions. These interactions are typically dominated by weak van der Waals forces between the methyl groups of the dimethylsiloxy side chains.

Under certain conditions, these weak interactions can lead to the spontaneous organization of the molecules into ordered structures. Simulations can help to elucidate the thermodynamic driving forces and kinetic pathways of this self-assembly process.

Polymer Blending and Interface Modeling

One of the primary applications of Octakis(dimethylsiloxy)-T8-silsesquioxane is as an additive in polymer nanocomposites. MD simulations are an invaluable tool for investigating the compatibility of this silsesquioxane with different polymer matrices and for modeling the structure and properties of the polymer-filler interface.

Simulations can predict the dispersion of the silsesquioxane molecules within the polymer, the effect of the filler on the polymer chain dynamics, and the mechanical properties of the resulting composite material. By modeling the interface, researchers can gain insights into the nature of the interactions between the silsesquioxane and the polymer chains, which is critical for understanding the reinforcement mechanisms.

SystemSimulation FocusKey Insights
Octakis(dimethylsiloxy)-T8-silsesquioxane in Poly(dimethylsiloxane) (PDMS)Dispersion and Interfacial DynamicsGood compatibility is observed due to the chemical similarity of the side chains and the polymer. The silsesquioxane can act as a plasticizer at low concentrations.
Octakis(dimethylsiloxy)-T8-silsesquioxane in PolyolefinsAggregation and Interfacial StructureThe tendency for the silsesquioxane molecules to aggregate can be studied. The structure of the interface is crucial for load transfer between the polymer and the filler.

Development and Validation of Force Fields for Silsesquioxane Systems

The theoretical investigation of silsesquioxane systems, including Octakis(dimethylsiloxy)-T8-silsesquioxane, relies heavily on the accuracy of the force fields employed in molecular simulations. nih.gov A force field is a set of empirical functions and parameters used to calculate the potential energy of a system of atoms. nih.gov The development and validation of these force fields are critical steps to ensure that the simulations can reliably predict the material's properties and behavior. nih.govnih.gov

Several force fields have been evaluated for their ability to simulate polyhedral oligomeric silsesquioxanes (POSS). nih.gov These include general-purpose force fields as well as those specifically parameterized for these systems. Common force fields tested for POSS systems include the Universal Force Field (UFF), the COMPASS force field, and a Hybrid-COMPASS version. nih.govacs.org In addition to these, more specialized force fields, such as the charge-transfer reactive (CTR) force field, have been developed to better capture the specific chemical nature of silsesquioxanes. nih.govacs.org

The validation process for these force fields involves comparing the results of molecular dynamics simulations against experimental data. nih.govnih.gov Key properties used for validation include structural parameters like unit cell vectors, thermophysical properties such as melting temperatures, and spectroscopic data like FT-IR spectra. nih.gov For instance, studies on POSS monomers such as octahydride, octamethyl, and octapropyl POSS have shown that while most tested force fields perform reasonably well, the Hybrid-COMPASS and CTR force fields provide predictions for structural properties that are in particularly good agreement with experimental data. nih.gov

The development of force fields for silsesquioxanes can also involve a multi-scale approach. For complex systems, such as polymer-tethered POSS, coarse-grained (CG) models have been developed. nist.govaip.org In this approach, groups of atoms are represented as single beads to reduce the computational cost, allowing for the simulation of larger systems over longer timescales. nist.govriken.jp These CG force fields are derived from and validated against more detailed all-atom simulations and experimental data, ensuring that they capture the essential physics of the system, such as the aggregation and self-assembly behavior of POSS molecules in solution. nist.govaip.org The development of such hierarchical modeling strategies is crucial for bridging the gap between molecular-level interactions and macroscopic material properties.

Table 1: Comparison of Force Fields for Predicting Structural Properties of POSS Monomers

Force FieldGeneral PerformanceSpecific StrengthsReference
Universal Force Field (UFF) Reasonably wellBroad applicability nih.gov
COMPASS Reasonably wellGood for condensed-phase properties nih.gov
Hybrid-COMPASS Good agreement with experimental dataAccurate structural property prediction nih.gov
CTR Force Field Good agreement with experimental dataDesigned for reactive and charge-transfer systems nih.govacs.org

Computational Prediction of Structure-Property Relationships

Computational methods are instrumental in establishing relationships between the molecular structure of Octakis(dimethylsiloxy)-T8-silsesquioxane and its macroscopic properties. Molecular mechanics, molecular dynamics simulations, and quantum-chemical calculations are employed to understand aspects like conformational mobility and energetic features. rsc.org These theoretical investigations provide insights that are complementary to experimental characterization techniques.

For derivatives of Octakis(dimethylsiloxy)-T8-silsesquioxane, computational studies can predict how modifications to the peripheral groups affect the material's bulk properties. For example, studies on a series of octakis(dimethylsiloxy)octasilsesquioxanes with different linear and branched alkyl substituents have shown a strong correlation between the nature of the alkyl chain and the material's thermal behavior and morphology. researchgate.net The flexible dimethylsiloxy spacer in these molecules significantly influences their molecular dynamics and organization, often leading to amorphous phases rather than crystalline ones. researchgate.net

Computational predictions, supported by experimental data from techniques like Wide-Angle X-ray Scattering (WAXS), have shown that for linear alkyl derivatives, the interdigitation of alkyl chains between adjacent POSS cages increases with the length of the chain. researchgate.net This structural arrangement directly impacts the thermal properties. For instance, derivatives with shorter n-alkyl chains (from propyl to hexyl) tend to crystallize at temperatures below 0°C, while those with longer chains (heptyl and octyl) are generally amorphous glasses with very low glass transition temperatures. researchgate.net

The branching of the alkyl chains also has a considerable effect on the material's properties, which can be modeled computationally. researchgate.net For example, isopentyl-substituted POSS is a liquid at room temperature, whereas isohexyl and isoheptyl derivatives exhibit melting points above ambient temperature. researchgate.net These differences are attributed to how the branched side groups pack in the solid state. researchgate.net Furthermore, thermogravimetric analysis (TGA) data, which can be correlated with computational models of thermal decomposition, indicate that branching in the alkyl chains can negatively impact the thermal stability of the compound in an air atmosphere. researchgate.net Quantum chemical calculations can also be used to investigate the energetics of gas molecule insertion into POSS cages, which is relevant for applications in gas storage and separation. acs.org

Table 2: Thermal Properties of Alkyl-Substituted Octakis(dimethylsiloxy)octasilsesquioxanes

SubstituentChain TypeMelting Point (°C)Glass Transition Temp. (°C)Key FindingReference
n-Propyl to n-Hexyl Linear< 0-Crystallize below 0°C researchgate.net
n-Heptyl to n-Octyl Linear-~ -100Amorphous glasses researchgate.net
Isopentyl BranchedLiquid at 25°C-Liquid at ambient temperature researchgate.net
Isohexyl Branched> 25-Crystalline at ambient temperature researchgate.net
Isoheptyl Branched> 25-Crystalline at ambient temperature researchgate.net

Applications of Octakis Dimethylsiloxy T8 Silsesquioxane in Advanced Materials Science

Polymer Hybrid Materials and Nanocomposites

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives into polymer matrices is a key strategy for developing high-performance nanocomposites. The nanometer-scale dimensions and the ability to form well-defined organic-inorganic hybrid structures allow for significant enhancements in the material's properties even at low concentrations.

Polyurethane and Silicone Elastomer Modification

The modification of elastomers like polyurethanes (PU) and silicones with silsesquioxanes leads to materials with superior thermal and mechanical characteristics.

In polyurethane chemistry , the base structure of Octakis(dimethylsiloxy)-T8-silsesquioxane is a critical precursor for creating novel crosslinking agents. The hydrido groups (Si-H) on the cage can be functionalized with isocyanate groups through hydrosilylation. nih.govresearchgate.net For instance, reacting Octakis(hydridodimethylsiloxy)octasilsesquioxane (Q₈M₈H) with an isocyanate-containing molecule like m-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI) yields a macromer with eight reactive isocyanate groups. nih.gov This multi-functional POSS can then be reacted with polyols, such as poly(ethylene glycol), to form highly cross-linked polyurethane elastomers. nih.gov The integration of the rigid, inorganic POSS core into the polymer network results in organic-inorganic hybrids with significantly improved thermal and mechanical properties compared to conventional polymers. nih.govresearchgate.net

In the field of silicone elastomers , derivatives of Octakis(dimethylsiloxy)-T8-silsesquioxane have been demonstrated to be highly effective crosslinking agents. In one study, Octa(dimethylethoxysiloxy)-POSS (ODES), a close derivative, was used to prepare room-temperature-vulcanizing (RTV) silicone rubber. researchgate.net The resulting elastomers exhibited remarkable improvements over those cross-linked with the traditional agent, tetraethoxysilane (SRTE). researchgate.net The unique structure of the POSS crosslinker enhances the stability of the silicone network.

Table 1: Comparison of Mechanical and Thermal Properties of RTV Silicone Rubber with Different Crosslinkers
PropertySilicone Rubber with Tetraethoxysilane (SRTE)Silicone Rubber with ODES-POSS (SROD)Improvement
Tensile Strength ~0.4 MPaUp to 1.26 MPa~3x increase
Decomposition Temp. (10% weight loss) ~360 °CUp to 507.7 °C~150 °C increase

Data sourced from a study on novel RTV silicone rubbers using Octa(dimethylethoxysiloxy)-POSS as a cross-linker. researchgate.net

Epoxy Resin and Acrylate (B77674) Composites

The versatility of the Octakis(dimethylsiloxy)-T8-silsesquioxane core extends to thermosetting polymers like epoxy resins and acrylates.

For epoxy resins , the Q₈M₈H precursor can be functionalized with epoxide groups. A common method is the hydrosilylation of a molecule like allyl glycidyl (B131873) ether onto the Si-H bonds of the cage, yielding an octa-epoxy functionalized POSS. scribd.comnycu.edu.tw This POSS-epoxide can then be polymerized, often with traditional amine hardeners such as 4,4'-diaminodiphenylmethane (DDM), to create highly cross-linked hybrid materials. scribd.com The incorporation of the POSS cage into the epoxy network restricts the molecular motion of the polymer chains, leading to a notable increase in the glass transition temperature (Tg) and enhanced thermal stability. scribd.comresearchgate.net

For acrylate composites , the Q₈M₈H core serves as a scaffold for creating multi-functional methacrylate (B99206) precursors. Through hydrosilylation followed by reaction with methacryloyl chloride, Octakis(3-methacryloxypropyldimethylsiloxy)octasilsesquioxane (OMPS) can be synthesized. acs.org This molecule, featuring eight polymerizable methacrylate groups, acts as a powerful nanoscale cross-linker. As a thermal and UV-curable precursor, it enables the formation of organic-inorganic nanocomposites with a precisely defined structure, bridging the gap between the ceramic-like POSS core and the organic acrylate polymer matrix. acs.org

Polyolefin Systems as Toughening Agents and Fillers

The non-polar nature of the dimethylsiloxy groups on Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives promotes compatibility with polyolefins like polyethylene (B3416737) (PE) and polypropylene. When alkyl-substituted derivatives of this POSS are blended with low-density polyethylene (LDPE) via melt mixing, they act as effective reinforcing fillers. researchgate.net Research has shown that the inclusion of these POSS derivatives, whether with linear or branched alkyl chains, leads to a significant enhancement of the mechanical properties of the resulting nanocomposite. researchgate.net The POSS nanoparticles improve the tensile strength and elongation of the PE matrix, demonstrating their effectiveness as toughening agents. researchgate.net

Table 2: Effect of Alkyl-POSS Addition on Mechanical Properties of Low-Density Polyethylene
MaterialTensile StrengthElongation at Break
Neat LDPE BaselineBaseline
LDPE / POSS Nanocomposite Significantly ImprovedSignificantly Improved

Findings based on research into organic–inorganic hybrids of alkyl-substituted Octakis(dimethylsiloxy)octasilsesquioxanes and LDPE. researchgate.net

Enhanced Mechanical, Optical, and Barrier Properties in Polymer Matrices

The integration of Octakis(dimethylsiloxy)-T8-silsesquioxane-based structures into polymers yields broad improvements across a range of physical properties.

Mechanical Properties: As detailed in the preceding sections, the rigid inorganic core of POSS acts as a nanoscale reinforcing agent. In elastomers like silicones and polyurethanes, it functions as a superior crosslinking node, enhancing tensile strength and thermal stability. nih.govresearchgate.net In thermoplastics like polyolefins and thermosets like epoxies, it increases stiffness, toughness, and the glass transition temperature. scribd.comresearchgate.netresearchgate.net

Optical Properties: Unlike many traditional fillers that can cause opacity, POSS nanoparticles can be incorporated while maintaining or even improving the optical clarity of the host polymer. The excellent compatibility of derivatives like Octa(dimethylethoxysiloxy)-POSS with a silicone rubber matrix results in materials with high optical transmittance, often exceeding 87%. researchgate.net In other systems, such as polyimide films, the inclusion of POSS can disrupt the packing of polymer chains, which reduces charge-transfer complex formation and allows for greater light penetration, thereby increasing transmittance. titech.ac.jp Hyperbranched polymer aerogels based on POSS have also been developed with good optical properties, including low haze and high light transmission. google.com

Coatings and Surface Modification Technologies

The unique chemical nature of Octakis(dimethylsiloxy)-T8-silsesquioxane makes it an ideal candidate for surface modification, particularly for creating water- and oil-repellent surfaces.

Development of Hydrophobic and Oleophobic Surfaces

The eight dimethylsiloxy groups attached to the silsesquioxane cage are inherently low in surface energy, which contributes to the compound's hydrophobic character. scribd.com When incorporated into coatings or used to treat surfaces, these molecules can dramatically alter the surface wetting properties.

By functionalizing the POSS cage with a combination of different chemical groups, its surface energy can be precisely tuned. For example, a study involving a POSS molecule functionalized with a mix of amino, isooctyl, and perfluoro groups was added to a fluoropolymer resin binder. researchgate.net The addition of this POSS material significantly enhanced the hydrophobicity of the coating.

Table 3: Enhancement of Hydrophobicity in Fluoropolymer Resin with POSS Additive
CoatingWater Contact Angle (θwater)
Pure Fluoropolymer Resin ~89°
Resin + Functionalized POSS ~110°

Data sourced from a study on spectrally selective paint coatings with self-cleaning properties. researchgate.net

This increase in contact angle demonstrates a marked improvement in water repellency. Such POSS-modified surfaces are recognized for their potential in creating self-cleaning materials, where water droplets can easily roll off, carrying away dirt and contaminants. researchgate.net By selecting appropriate organic groups, such as long-chain fluorocarbons, it is possible to create surfaces that are not only hydrophobic (water-repellent) but also oleophobic (oil-repellent), which is highly desirable for anti-fouling, anti-smudge, and protective coating applications.

Self-Healing and Protective Coatings

The incorporation of silsesquioxanes into polymer matrices is a key strategy for developing advanced protective and self-healing coatings. The inorganic core enhances the mechanical strength and thermal stability of the coating, while the organic functional groups can be tailored to introduce specific functionalities, such as hydrophobicity or the capacity for dynamic bonding.

Research into polyurethane-based coatings for the protection of bronze artifacts demonstrated that the addition of trisilanol-heptaisooctyl polyhedral oligomeric silsesquioxane (POSS) nanoparticles significantly improved the coating's protective efficiency. chemicalbook.com The inclusion of POSS resulted in an increased water contact angle, indicating greater hydrophobicity, and enhanced the abrasion resistance of the coating. chemicalbook.com While not the exact compound, this study highlights the efficacy of the T8-silsesquioxane scaffold in protective applications. For Octakis(dimethylsiloxy)-T8-silsesquioxane specifically, the eight dimethylsiloxy groups enhance its hydrophobic properties, making it highly suitable for creating water-repellent surfaces. nist.govcymitquimica.com

In the realm of self-healing materials, silsesquioxanes can act as crosslinking agents or as mobile components that enhance the dynamic nature of the polymer matrix. nih.gov For instance, octa(3-mercaptopropyl)silsesquioxane has been used as a crosslinking agent in self-healing silicone elastomers, where healing is facilitated by the reversible nature of disulfide bonds. nih.gov The rigid POSS core can reinforce nanocomposites, though the self-healing efficiency can be influenced by the concentration of the silsesquioxane filler. mdpi.com The incorporation of hydrophobic silsesquioxane moieties has also been shown to significantly improve the surface hydrophobicity of polymers, a desirable trait for many protective coatings. mdpi.com

Table 1: Effect of POSS Additives on Polyurethane Coating Properties for Bronze Protection This table is based on research findings for a related functionalized T8-silsesquioxane and illustrates the typical performance enhancements.

Property Standard Polyurethane Coating Polyurethane Coating with POSS Improvement
Water Contact Angle Lower Higher Increased Hydrophobicity
Abrasion Resistance Standard Enhanced Improved Durability
Protective Efficiency Good Improved Enhanced Corrosion Resistance
Elastic Modulus Lower Higher Increased Stiffness

Source: chemicalbook.com

Optical and Dielectric Coatings

The unique structure of silsesquioxanes makes them highly valuable for formulating specialized optical and dielectric coatings. Their hybrid nature allows for the tuning of properties like refractive index and dielectric constant.

For optical applications, silsesquioxane-based materials are known for having a low refractive index, which can improve the total transmittance of films coated on various substrates. chemdad.com The specific compound Octakis(dimethylsiloxy)-T8-silsequioxane has a reported refractive index of 1.43. mdpi.com This property is beneficial for creating anti-reflective coatings. Furthermore, functionalized POSS can be used to create coatings with advanced optical characteristics, such as antifogging and self-cleaning properties. bris.ac.uk By incorporating POSS into light-emitting materials, it is possible to prevent aggregation-induced quenching of photoluminescence, thereby enhancing the efficiency of photonic devices. mdpi.com Research has also demonstrated the fabrication of high refractive index films by combining silsesquioxane matrices with lanthanoid cations. wikipedia.org

In the field of microelectronics, there is a persistent demand for low-dielectric constant (low-κ) materials to serve as insulators between conductive interconnects, thereby reducing parasitic capacitance and signal delay. nih.gov Silsesquioxanes are a key class of materials for this purpose. researchgate.net Their dielectric constant (κ ≈ 2.6–3.2) is significantly lower than that of traditionally used silicon dioxide (κ ≈ 3.9–4.2). researchgate.net The reduction in the dielectric constant is attributed to the presence of organic groups (like methyl groups in organosilicates) which have lower polarizability and create more free volume compared to the dense Si-O network in silica (B1680970). researchgate.net The cage-like structure of POSS can also contribute to a lower dielectric constant, with some porous POSS-based materials achieving values between 1.5 and 3.0. electrochem.org The incorporation of POSS into polymer matrices has been explored for creating patternable, low-κ passivation layers for flexible displays that offer high transparency and thermal stability. electrochem.org

Catalysis and Catalytic Support Systems

Silsesquioxanes, including functionalized T8 structures, serve as versatile platforms in catalysis, acting as molecular models for silica surfaces, stable catalyst supports, or as ligands that modify the activity of metal centers. researchgate.net

Homogeneous and Heterogeneous Catalysis (e.g., Olefin Polymerization, Oxidation Reactions)

Silsesquioxane-based systems have been successfully employed as catalysts in a variety of important chemical transformations. researchgate.net In olefin polymerization, they can act as homogeneous models for industrial catalysts like the Phillips catalyst. researchgate.net For example, certain chromium-silsesquioxane compounds, when activated with an aluminum co-catalyst, polymerize ethylene (B1197577) into linear polyethylene. researchgate.net

They are also effective in oxidation reactions. Difluoroboron complexes of POSS have been shown to be efficient metal-free photocatalysts for the aerobic oxidation of sulfides to sulfoxides, with the silsesquioxane core providing enhanced photostability. chemdad.com Other research has demonstrated that copper-silsesquioxane complexes can catalyze the oxidation of alkanes with high efficiency. electrochem.org Titanium-containing silsesquioxanes have been investigated for the epoxidation of alkenes. researchgate.net

Table 2: Examples of Catalytic Applications of Silsesquioxane-Based Systems

Reaction Type Catalyst System Key Finding
Sulfide Oxidation POSS-difluoroboron complexes Metal-free photocatalyst with high stability and efficiency. chemdad.com
Alkane Oxidation Heptanuclear Copper-silsesquioxane complex Powerful catalyst for the oxidation of cyclohexane. electrochem.org
Olefin Epoxidation Titanium-silsesquioxane complexes Act as catalysts for liquid-phase alkene epoxidation. researchgate.net
Olefin Polymerization Chromium-silsesquioxane compounds Homogeneous models for Phillips-type ethylene polymerization catalysts. researchgate.net

Source: chemdad.comelectrochem.orgresearchgate.net

Silsesquioxane-Supported Organometallic Catalysts

Incompletely condensed silsesquioxanes, which possess reactive silanol (B1196071) (Si-OH) groups, are particularly useful as supports or ligands for organometallic catalysts. researchgate.net They serve as soluble, well-defined molecular models for active sites on heterogeneous silica supports, providing valuable insights into catalytic mechanisms. bris.ac.ukresearchgate.net

Titanium, zirconium, and hafnium complexes with silsesquioxane ligands have been extensively studied as precatalysts for olefin polymerization. researchgate.net For instance, a hafnium silsesquioxane complex, while poorly active on its own, showed an impressive increase in ethylene polymerization activity upon the addition of a co-catalyst. researchgate.net Similarly, a bimetallic magnesium-titanium silsesquioxane precatalyst demonstrated higher activity in ethylene polymerization than a comparable commercial supported catalyst. researchgate.net The silsesquioxane framework influences the electronic properties of the metal center, which in turn affects catalytic activity and stability. bris.ac.uk

Table 3: Selected Silsesquioxane-Supported Organometallic Precatalysts for Olefin Polymerization

Metal Center Silsesquioxane Ligand/Support Type Target Reaction
Titanium (Ti) Incompletely condensed silsesquioxane Ethylene Polymerization
Hafnium (Hf) Fully condensed silsesquioxane cage Ethylene Polymerization
Zirconium (Zr) Incompletely condensed silsesquioxane Olefin Polymerization
Vanadium (V) Oxovanadium-silsesquioxane complex Ethylene Polymerization
Chromium (Cr) Functionalized POSS diol Ethylene Polymerization

Source: researchgate.netresearchgate.net

Co-catalyst Systems and Additives

The activation of silsesquioxane-supported organometallic precatalysts often requires the use of a co-catalyst. Common co-catalysts in olefin polymerization are organoaluminum compounds, such as methylaluminoxane (B55162) (MAO) and triethylaluminium. researchgate.netresearchgate.net These co-catalysts function by alkylating the transition metal center and generating a cationic, catalytically active species.

For example, the activation of an oxovanadium–silsesquioxane complex with trimethylaluminum (B3029685) yielded an active catalyst for producing linear polyethylene. researchgate.net In another study, the activity of a hafnium silsesquioxane complex for ethylene polymerization was dramatically increased by adding tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a co-catalyst. researchgate.net The choice of co-catalyst system is crucial for achieving high catalytic activity and controlling the properties of the resulting polymer.

Advanced Functional Materials

The hybrid organic-inorganic nature of Octakis(dimethylsiloxy)-T8-silsesquioxane makes it an exemplary building block for creating advanced functional materials at the molecular level. The ability to functionalize the outer groups allows for the precise tuning of material properties, while the rigid core provides a stable, nanometer-scale scaffold. cymitquimica.com

This versatility enables its use in a wide array of high-tech applications, including nanocomposites, electronics, and nanotechnology. nist.gov Its low viscosity and ability to form stable dispersions are advantageous in formulations that require high uniformity. cymitquimica.com For example, silsesquioxanes functionalized with imidazolium (B1220033) moieties have been developed as highly active catalysts for the chemical fixation of carbon dioxide into cyclic carbonates, demonstrating their potential in creating materials for green chemistry applications. The cage-like core creates a high local concentration of active sites, enhancing catalytic performance.

The incorporation of silsesquioxanes can also be used to create materials with hierarchical structures that generate novel characteristics distinct from their individual components. This bottom-up approach to materials design, starting with well-defined molecular building blocks like Octakis(dimethylsiloxy)-T8-silsesquioxane, is a powerful strategy for developing the next generation of advanced materials.

Photo-Actuatable Gels and Soft Robotics Components

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane (also known as Q8M8H) into polymer networks has led to the creation of innovative photo-actuatable gels. These materials exhibit dynamic responses to light, a property that is highly sought after in the field of soft robotics.

Detailed Research Findings:

Researchers have successfully synthesized hybrid gels by reacting Q8M8H with molecules like 4,4'-diallyloxyazobenzene through a hydrosilylation process. chemrxiv.orgchemrxiv.org The azobenzene (B91143) component acts as a photoswitch, changing its conformation upon exposure to UV and visible light. This molecular change translates into macroscopic expansion and contraction of the gel. chemrxiv.orgchemrxiv.org These "dynamic sponges" demonstrate a remarkable ability to change their volume and mechanical properties in response to light stimuli. researchgate.net

For instance, a gel composed of Q8M8H and di-allyloxyazobenzene can shrink in volume by as much as 18.3% in toluene (B28343) when irradiated with UV light. researchgate.net This contraction is reversible, with the gel returning to its swollen state upon exposure to visible light. researchgate.net This reversible actuation allows the material to absorb and release solvents, mimicking the action of a sponge. chemrxiv.org The modulus of these materials can also be switched, for example, from 160 kPa in the swollen state to 500 kPa in the contracted state. researchgate.net

This photo-responsive behavior is a key characteristic for developing components for soft robotics. Soft robots require materials that are flexible, adaptable, and can undergo controlled shape changes. umich.edumdpi.com The light-induced actuation of these silsesquioxane-based gels offers a mechanism for creating soft actuators and other dynamic components that can be controlled remotely and with high precision. nih.gov

Interactive Data Table: Photo-Actuated Gel Properties

PropertyValueConditionsReference
Volume Shrinkage18.3%In toluene under UV irradiation researchgate.net
Modulus (Swollen)160 kPa- researchgate.net
Modulus (Contracted)500 kPaUnder UV irradiation researchgate.net

Components for Electronic Inks and E-Paper Technologies

While direct applications of Octakis(dimethylsiloxy)-T8-silsesquioxane in electronic inks and e-paper are still an emerging area of research, its properties suggest significant potential. Electronic inks are complex fluids containing conductive, semiconductive, or dielectric materials that are essential for printed electronics. alfachemic.comavantama.com

Potential Roles and Research Directions:

The inorganic silica core of the silsesquioxane molecule can contribute to the thermal stability and mechanical robustness of printed electronic components. The organic dimethylsiloxy groups can enhance solubility and compatibility with various polymer binders and solvents used in ink formulations. mdpi.com

In the context of electronic inks, silsesquioxanes can be envisioned as:

Dispersing Agents: Their unique structure could help to stabilize nanoparticles (e.g., silver, gold, copper) in conductive inks, preventing aggregation and ensuring uniform printing. alfachemic.comelectroninks.com

Dielectric Materials: Functionalized silsesquioxanes could be formulated into dielectric inks, which are crucial for insulating layers in printed circuits and capacitors. alfachemic.comcelanese.com The Si-O core provides inherent insulating properties.

Binders: Inks require binders to adhere to the substrate. Silsesquioxane-based polymers could act as high-performance binders, offering good adhesion to a variety of surfaces including polymers, glass, and ceramics. celanese.com

For e-paper technology, which relies on the movement of charged particles within microcapsules, silsesquioxanes could potentially be used to modify the surface of these particles. researchgate.net This could improve their electrophoretic mobility and switching behavior, leading to faster response times and better contrast in the display. researchgate.net

Further research is needed to explore the synthesis of functionalized Octakis(dimethylsiloxy)-T8-silsesquioxane derivatives specifically designed for electronic ink formulations and to evaluate their performance in printed electronic devices.

Liquid Crystalline Materials

The rigid, well-defined cage structure of Octakis(dimethylsiloxy)-T8-silsesquioxane makes it an excellent scaffold for the construction of novel liquid crystalline materials. umich.edu Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundation of modern display technologies. wikipedia.orgmerckgroup.com

Detailed Research Findings:

By attaching mesogenic (liquid crystal-forming) groups to the silsesquioxane core, researchers can create highly ordered, monodisperse liquid crystalline systems. umich.eduacs.org The synthesis typically involves a hydrosilylation reaction to append these mesogens to the Q8M8H core. acs.orgnih.gov

The resulting materials exhibit a range of liquid crystalline phases, including chiral nematic and various columnar phases. nih.gov For example, a hexadecamer silsesquioxane dendrimer, synthesized from a vinyl-functionalized silsesquioxane and a laterally substituted mesogen, was found to exhibit enantiotropic chiral nematic, disordered hexagonal columnar, and disordered rectangular columnar phases. nih.gov

The structure of the final material, and consequently its liquid crystalline behavior, is highly dependent on the nature of the mesogenic side chains and the way they are attached to the silsesquioxane core. umich.edu Even with incomplete substitution, where on average only five liquid crystal groups are attached to the cube, the resulting derivatives can still exhibit liquid crystalline transitions, often forming smectic A phases. acs.org

Interactive Data Table: Liquid Crystalline Silsesquioxane Phase Transitions

Silsesquioxane DerivativePhase Transition Temperature (°C)Phase TypeReference
Material 17 (11 methylene (B1212753) unit spacer)141.3Isotropic umich.edu
Silsesquioxane with specific mesogen118Smectic A to Isotropic umich.edu
Hexadecamer DendrimerVariesChiral Nematic, Columnar nih.gov

Precursors for Ceramic and Glass Matrix Composites

Silsesquioxanes, including Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives, are highly effective precursors for the fabrication of ceramic and glass matrix composites. nasa.govnasa.gov The use of these polymeric precursors offers advantages such as low-temperature processing and the ability to form complex shapes. nasa.gov

Detailed Research Findings:

The thermal decomposition (pyrolysis) of silsesquioxanes leads to the formation of ceramic materials. nasa.govnasa.gov The process generally involves several stages:

Melting and Crosslinking: At relatively low temperatures (70-100 °C), silsesquioxanes melt and flow. As the temperature increases to around 225 °C, further crosslinking occurs, resulting in a thermoset material. nasa.govnasa.gov

Pyrolysis: At higher temperatures (around 525 °C), the organic groups begin to decompose, leading to the loss of volatile components. nasa.govnasa.gov

Ceramization: At even higher temperatures (up to 1400 °C and beyond), the remaining material undergoes carbothermal reduction, where the organic R groups serve as an internal carbon source to form silicon carbide (SiC) and other ceramic phases. nasa.govnasa.govresearchgate.net

The composition of the final ceramic can be controlled by blending different types of silsesquioxanes with varying organic substituents. nasa.govnasa.gov This allows for the tuning of the final Si/C ratio in the resulting ceramic. nasa.gov

These silsesquioxane precursors have been successfully used to create matrices for reinforcing materials like Nicalon fibers and silicon carbide platelets. nasa.govnasa.gov The resulting ceramic matrix composites exhibit high thermal stability. For instance, fibers spun from a silsesquioxane melt have been shown to be stable in an argon atmosphere at 1400 °C. nasa.govnasa.gov While the pyrolysis process can lead to shrinkage and matrix cracking in some cases, the use of platelet reinforcement has been shown to result in more uniformly distributed porosity without significant dimensional changes. nasa.gov The study of the pyrolysis of related preceramic polymers like polysilazanes and polycarbosilanes provides further insight into the complex chemical reactions that occur during the transformation from polymer to ceramic. researchgate.netdtic.mil

Interactive Data Table: Thermal Properties of Silsesquioxane Precursors

Temperature (°C)EventReference
70 - 100Melt Flow nasa.govnasa.gov
> 100Condensation of -OH groups nasa.govnasa.gov
225Crosslinking (Thermoset formation) nasa.govnasa.gov
~ 525Pyrolysis (Loss of volatiles) nasa.govnasa.gov
> 800Evolution of CH4 and H2 researchgate.net
1400Formation of SiC nasa.govnasa.gov

Structure Function Relationships in Octakis Dimethylsiloxy T8 Silsesquioxane Systems

Influence of Cage Architecture and Peripheral Substituents on Material Properties

The material properties of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives are intricately linked to the foundational T8 cage and the characteristics of the attached dimethylsiloxy groups. The rigid silsesquioxane core provides a stable, three-dimensional framework that contributes to the thermal stability and mechanical robustness of materials incorporating this compound. nih.govcymitquimica.com The peripheral dimethylsiloxy groups, on the other hand, offer a site for further functionalization, allowing for the tuning of properties such as solubility, reactivity, and compatibility with polymer matrices. nih.gov

Effect of Organic Tether Length and Rigidity

The length and rigidity of the organic tethers attached to the dimethylsiloxy groups play a pivotal role in dictating the macroscopic properties of the resulting materials. While the parent compound has methyl groups on the peripheral silicon atoms, modifications to introduce longer or more rigid tethers have been extensively studied to modulate material characteristics.

Research on epoxy resins incorporating a derivative, octa(dimethylsiloxyethylcyclohexylepoxide) silsesquioxane, has demonstrated that the nanoscale manipulation of the organic tether can lead to significant changes in macroscopic physical properties. acs.org Molecular modeling and experimental studies on such systems have shown that altering the tether architecture and rigidity can modify the thermomechanical properties of the resulting nanocomposites. acs.org For instance, the use of linear organic tethers of a known structure has been shown to form well-defined nanostructures, leading to homogeneous nanocomposites at the nanometer scale. acs.org

A study on a series of octakis(dimethylsiloxy)octasilsesquioxanes with linear and branched alkyl substituents revealed that:

Linear derivatives are typically amorphous.

The interdigitation of alkyl chains between neighboring POSS (Polyhedral Oligomeric Silsesquioxane) molecules increases with the length of the alkyl chain.

This highlights how the tether length directly influences the packing and morphology of these materials.

Self-Assembly Phenomena and Hierarchical Structure Formation

The unique hybrid nature of Octakis(dimethylsiloxy)-T8-silsesquioxane drives its ability to self-assemble into a variety of hierarchical structures. These phenomena are governed by a delicate balance of intermolecular forces and the packing efficiency of the molecules.

Crystalline Packing Morphologies and Interdigitation Effects

The crystalline packing of Octakis(dimethylsiloxy)-T8-silsesquioxane derivatives is heavily influenced by the nature of the peripheral groups. A study on octakis(n-octadecyldimethylsiloxy)octasilsesquioxane (a derivative with long alkyl chains) revealed that these molecules self-assemble into a rod-like, lamellar packing morphology. A key finding was that the alkyl chains in this Q8 cage system can interdigitate and pack efficiently.

In blends with low-density polyethylene (B3416737) (LDPE), the dispersal and crystallization kinetics are concentration-dependent. At low concentrations (up to 5% wt), the POSS particles disperse well and can act as nucleating agents. However, at higher concentrations, aggregation occurs, which is attributed to increased POSS-POSS interactions and the self-assembly of the molecules in an interdigitated manner. This aggregation can hinder the crystallization process of the polymer matrix.

Supramolecular Interactions and Ordered Architectures

The formation of ordered architectures from Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives is driven by supramolecular interactions. The synthesis of ferrocenyl-substituted octakis(dimethylsiloxy)octasilsesquioxanes has been reported, highlighting the creation of a new class of supramolecular organometallic compounds.

Furthermore, research on a cage siloxane with seven dimethylsilanol groups and one octadecyldimethylsilyl group demonstrated the formation of an ordered solid with both molecular and mesoscale periodicities through self-assembly. The silanol (B1196071) groups in these ordered structures can be subsequently cross-linked to form siloxane networks, illustrating a pathway to create hierarchically ordered siloxane-based materials.

Network Formation and Cross-linking Density in Polymer Composites

Octakis(dimethylsiloxy)-T8-silsesquioxane and its functionalized derivatives are excellent building blocks for creating polymer nanocomposites with tailored network structures. The eight peripheral groups provide multiple sites for cross-linking with a polymer matrix, leading to the formation of a three-dimensional network.

In a study of epoxy composites based on octa(ethylcyclohexylepoxide)dimethylsiloxy silsesquioxane, it was found that the elastic modulus of the composite increased significantly as the concentration of the diamine curing agent was increased beyond the point of maximum cross-link density. acs.org This suggests that the silsesquioxane cages can reinforce the polymer network even in a state of high defect density, a property attributed to the nanocomposite nature of the material. acs.org The ability to quantitatively analyze the network tether architectures allows for the correlation of nanostructural changes with macroscopic properties. acs.org

Correlation between Nanoscale Structure and Macroscopic Performance

The integration of Octakis(dimethylsiloxy)-T8-silsesquioxane into material systems establishes a distinct nanoscale architecture that directly governs the resulting macroscopic performance. The unique three-dimensional, cage-like structure of this silsesquioxane, coupled with its eight dimethylsiloxy functional groups, provides a versatile platform for enhancing the properties of various polymers. The degree of dispersion, interfacial interactions between the silsesquioxane and the host matrix, and the inherent characteristics of the silsesquioxane molecule itself are critical factors that dictate the final material behavior.

The incorporation of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives into polymer matrices can lead to significant improvements in thermal stability, mechanical strength, and thermomechanical properties. At the nanoscale, uniform dispersion of the silsesquioxane molecules is paramount. When well-dispersed, the silsesquioxane cages can act as nanoscale reinforcing agents, effectively transferring stress and hindering crack propagation. This is often attributed to the large surface area of the nanoparticles and the potential for physical and chemical interactions with the surrounding polymer chains.

For instance, in polyethylene (PE) composites, the addition of silsesquioxane derivatives has been shown to enhance the thermal stability of the polymer. nih.gov The inorganic Si-O-Si core of the silsesquioxane cage contributes to this improvement by acting as a heat shield and promoting char formation during thermal decomposition. The flexible dimethylsiloxy groups can enhance compatibility with the polymer matrix, facilitating better dispersion and load transfer.

In thermosetting resins like epoxies, the tethering architecture between the silsesquioxane cage and the polymer network plays a crucial role in determining the thermomechanical properties. Studies on epoxy nanocomposites with related silsesquioxane structures have demonstrated that the rigidity and connectivity of these tethers can be manipulated to control the elastic modulus and glass transition temperature of the final material. A well-defined nanostructure with strong interfacial bonding ensures that the reinforcing effect of the silsesquioxane is maximized.

The table below presents research findings on the impact of incorporating functionalized silsesquioxanes on the macroscopic properties of various polymers.

Table 1: Correlation of Nanoscale Silsesquioxane Addition with Macroscopic Polymer Properties

Polymer Matrix Silsesquioxane Derivative Loading (wt%) Key Nanoscale Feature Observed Macroscopic Performance Change
Polyethylene (PE) Octakis(dimethylsiloxy)octasilsesquioxanes with linear and branched C5 substitutes ~1 Improved dispersion of additive Increased rigidity and improved thermal stability compared to neat PE. nih.gov
Poly(ε-caprolactone) (PCL) Glycidyl-POSS Not specified Enhanced interfacial adhesion Increased storage shear modulus (G') and loss modulus (G''). mdpi.com
Cyanate Ester Resin (CER) Aminopropylisobutyl-POSS (APIB-POSS) 0.1 Chemical grafting to CER network Increase in glass transition temperature (Tg) by 45-55°C and storage modulus (E') from 2.72 GPa to 2.99 GPa. nih.gov
Acrylonitrile Butadiene Styrene (ABS) Various polyhedral oligomeric silsesquioxanes Not specified Melt-blended Little to no improvement in thermal properties. upc.edu

Regioselectivity and Isomerism in Determining Bulk Material Characteristics

Regioselectivity and isomerism are critical considerations in the synthesis and application of functionalized Octakis(dimethylsiloxy)-T8-silsesquioxane systems. The precise placement of functional groups on the T8 cage, as well as the existence of different structural isomers, can profoundly influence the bulk material characteristics of the resulting composites.

Regioselectivity refers to the preferential reaction at one or more specific sites on the silsesquioxane cage. In the context of Octakis(dimethylsiloxy)-T8-silsesquioxane, this could involve the selective modification of one or more of the eight dimethylsiloxy groups. This leads to the formation of specific isomers, which are molecules that have the same chemical formula but different arrangements of atoms. For instance, a disubstituted T8 cage could exist as several regioisomers depending on the relative positions of the two functional groups on the cubic framework (e.g., adjacent, face-diagonal, or space-diagonal).

The spatial arrangement of functional groups dictates the nature and extent of interactions between the silsesquioxane and the polymer matrix, as well as between the silsesquioxane molecules themselves. A well-defined, regioselective substitution can lead to more ordered nanostructures within a polymer composite, potentially resulting in enhanced properties compared to a randomly substituted analogue.

A key example of the importance of regioselectivity is the development of "Janus-type" silsesquioxanes. These are asymmetrically functionalized molecules with two distinct faces, one of which might be designed to be compatible with a polymer matrix while the other possesses a different functionality. This dual nature can be exploited to create materials with unique self-assembly behaviors and improved interfacial properties. The synthesis of such molecules with high yields and selectivities highlights the advancements in controlling the regiochemistry of silsesquioxane functionalization. nih.gov

The isomerism of the silsesquioxane cage itself can also impact material properties. While the T8 cubic structure is the most common, other cage sizes (e.g., T10, T12) and even incompletely condensed (open-cage) structures can be synthesized. mdpi.com These different isomers possess distinct geometries, sizes, and reactivities, which in turn affect their dispersion and interaction within a polymer matrix. For example, open-cage silsesquioxanes with reactive silanol groups can offer different chemical handles for grafting to a polymer network compared to their fully condensed counterparts.

The following table provides examples from the literature that illustrate how the structure and substitution pattern of silsesquioxanes influence the properties of the resulting materials.

Table 2: Influence of Silsesquioxane Regioselectivity and Isomerism on Bulk Material Properties

Silsesquioxane System Key Structural Feature Polymer Matrix Observed Effect on Bulk Properties
Mono-T8 and difunctionalized double-decker silsesquioxanes (DDSQs) Janus-type molecules Not specified Improved compatibility in polymer mixing and enhanced mechanical properties are anticipated due to the amphiphilic nature of the molecules. nih.gov
Aminopropylisobutyl POSS vs. N-phenylaminopropyl POSS vs. Aminoethyl aminopropylisobutyl POSS Different numbers and types of amino groups (isomers of functionalization) Cyanate Ester Resin (CER) The efficiency in improving thermal and transport properties increased with the number and reactivity of the amino groups. nih.gov
Octakis(dimethylsiloxy)octasilsesquioxanes with linear vs. branched C5 substitutes Isomeric alkyl substituents Low-density polyethylene (PE) The morphology and thermal properties change considerably with the branching of the alkyl chain. researchgate.net
Octa(aminophenyl)silsesquioxane (OAPS) Potential for meta, para, or ortho isomers Phenolic Resin The aggregation morphologies and the resulting thermal and mechanical properties were dependent on the loading and dispersion of OAPS. researchgate.net

Future Perspectives and Research Challenges in Octakis Dimethylsiloxy T8 Silsesquioxane Chemistry

Development of Novel Synthetic Routes for Complex Architectures

The synthesis of silsesquioxanes is a cornerstone of its chemistry, with ongoing efforts to improve efficiency, yield, and structural complexity. Traditionally, these compounds are prepared through the hydrolytic condensation of organotrichlorosilanes. wikipedia.orgresearchgate.net However, this method can be hampered by the production of corrosive hydrochloric acid, which complicates control over the reaction rates. researchgate.net

Future research is focused on more controlled and higher-yielding synthetic pathways. A significant advancement has been the use of tetra-n-butylammonium fluoride (B91410) as a catalyst for the condensation of trialkoxysilanes, which has dramatically improved yields to between 20-95%. researchgate.netcapes.gov.br This route avoids the generation of HCl and allows for the preparation of a wide array of functionalized T8 cages. researchgate.net Another key technique is hydrosilylation, a fundamental process in organosilicon chemistry, which is used to prepare derivatives in high yields by reacting octakis(hydrodimethylsiloxy)octasilsesquioxane with various alkenes in the presence of a platinum catalyst. researchgate.netnih.gov

Recent research has also explored other catalysts, such as zinc acetate, for specific transformations like the alkoxylation of octahydrido-POSS (8H-POSS). rsc.org These improved synthetic toolkits are enabling the construction of more elaborate and complex molecular architectures, including precisely designed Janus-type molecules, which are formed by linking two different monofunctionalized silsesquioxane cages. nih.gov

Synthetic Route Precursors Catalyst/Method Key Advantages Research Focus
Hydrolytic Condensation Organotrichlorosilanes (RSiCl₃)WaterTraditional MethodOvercoming issues with HCl by-product and reaction control. wikipedia.orgresearchgate.net
Fluoride-Catalyzed Condensation TrialkoxysilanesTetra-n-butylammonium fluorideHigh yields (20-95%), avoids corrosive by-products. researchgate.netcapes.gov.brOptimization of temperature, water, and catalyst concentration. researchgate.net
Hydrosilylation Octakis(hydrodimethylsiloxy)octasilsesquioxane, AlkenesPlatinum-based (e.g., Karstedt's catalyst)High yield, versatile for adding diverse functional groups. researchgate.netnih.govSynthesis of precisely structured star-shaped and branched molecules. researchgate.net
Catalytic Alkoxylation Octahydrido-POSS (8H-POSS), AlcoholsZinc Acetate (Zn(OAc)₂)Effective for creating octaalkoxy-substituted POSS. rsc.orgExpanding the range of alkoxy groups and optimizing reaction conditions. rsc.org

Exploration of New Functionalization Pathways

The ability to modify the eight peripheral dimethylsiloxy groups is critical for tailoring the properties of the final material. cymitquimica.com Functionalization allows for the transformation of the base molecule into a specialized component for a myriad of applications.

Hydrosilylation is a dominant pathway for functionalization, enabling the attachment of a wide range of organic groups. researchgate.netchemrxiv.org This method has been used to create silsesquioxane-azobenzene hybrid gels functionalized with styrene, alcohol, amino, and perfluoro groups. researchgate.net These modifications can be performed either during the initial synthesis (in-situ) or on the pre-formed cage (post-synthesis), offering flexibility in the design process. researchgate.netchemrxiv.org The primary goals of such functionalization are often to enhance the dispersion of the silsesquioxane cages within a polymer matrix and prevent their agglomeration, which is crucial for creating effective nanocomposites. nih.gov

Beyond hydrosilylation, researchers are exploring other complementary reactions like cross-metathesis (CM) and silylative coupling (SC) to create bifunctional silsesquioxanes. researchgate.net These pathways open up new possibilities for creating materials with dual or multiple functionalities. For instance, attaching photo-responsive molecules like azobenzene (B91143) results in "smart" gels that can expand and contract in response to light, effectively behaving like sponges. researchgate.net

Functionalization Pathway Reagents Resulting Functionality Potential Application
Hydrosilylation Alkenes with desired functional groups (e.g., styrene, amino, perfluoro)Styrene, alcohol, amino, perfluoro groupsSelective absorption, modified gels. researchgate.net
Hydrosilylation 4,4'-diallyloxyazobenzenePhoto-responsive azobenzene unitsLight-actuated "smart" gels, dynamic materials. researchgate.netchemrxiv.org
Substitution Reaction Acryloyl chloride on hydroxyl-functionalized POSSAcrylate (B77674) groupsPolymerizable units for high-strength hydrogels. nih.gov
Cross-Metathesis / Silylative Coupling Various organosilanes and unsaturated compoundsBifunctional cage moleculesAdvanced building blocks for complex polymers. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

A deep understanding of the structure and behavior of Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives relies on a suite of advanced characterization techniques. Standard methods include Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

However, the frontier of characterization lies in developing and applying techniques for in-situ studies—the observation of molecular processes as they happen. Real-time monitoring of reactions, such as tracking the conversion of Si-H bonds during hydrosilylation using FT-IR, provides invaluable kinetic data. nih.gov For probing the nanostructure of materials, wide-angle X-ray scattering (WAXS) is employed to understand how functional groups, such as linear and branched alkyl chains, influence the packing and crystallinity of the molecules. researchgate.net

To investigate surface chemistry, X-ray photoelectron spectroscopy (XPS) is used to determine the elemental composition and chemical bonding at the material's surface. nih.gov For detailed molecular identification and structural elucidation, advanced mass spectrometry methods like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) are indispensable. mdpi.com These techniques not only confirm the identity of novel compounds but also help map their fragmentation pathways. mdpi.com A significant challenge remains in adapting these powerful, high-vacuum techniques for real-time, in-situ analysis of dynamic processes like polymerization and self-assembly under more conventional reaction conditions.

Technique Information Obtained Relevance to Silsesquioxane Research
In-Situ FT-IR Spectroscopy Real-time tracking of chemical bond changes (e.g., Si-H bond conversion).Monitoring reaction kinetics and completion of functionalization reactions like hydrosilylation. nih.gov
Wide-Angle X-ray Scattering (WAXS) Intermolecular spacing, crystallinity, and nanostructure.Studying the packing of functionalized silsesquioxanes and its effect on material properties. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.Characterizing the surface of silsesquioxane-based polymers and scaffolds. nih.gov
Advanced Mass Spectrometry (FT-ICR-MS, ESI-MS/MS) Precise molecular weight, elemental formula, and fragmentation pathways.Unambiguous identification of novel, complex silsesquioxane architectures. mdpi.com
²⁹Si NMR Spectroscopy Silicon chemical environment and connectivity.Confirming the integrity of the T8 cage structure during and after synthesis and functionalization. nih.govrsc.org

Tailoring Materials for Specific Industrial and Academic Applications

The ultimate goal of silsesquioxane research is to create materials with properties tailored for specific, high-value applications. The inherent thermal stability and hydrophobicity of the octakis(dimethylsiloxy) cage make it a natural fit for advanced coatings, adhesives, and nanocomposites. cymitquimica.com

By strategically choosing functional groups, researchers can fine-tune material properties with high precision. For example, incorporating silsesquioxane cages into polymer matrices like polycarbonate or epoxy resins significantly enhances flame retardancy by promoting the formation of a protective, insulating silica (B1680970) char layer upon combustion. nih.gov In the biomedical field, silsesquioxane-based polymers are being used to create porous, biocompatible scaffolds that support cell adhesion, viability, and proliferation, opening doors for applications in tissue engineering, such as laryngeal reconstruction. nih.govnih.gov

The morphology and thermal behavior can also be meticulously controlled. A study on derivatives with linear and branched alkyl side chains revealed that small changes in the chain structure could determine whether the material is a crystalline solid or an amorphous glass at room temperature, with precisely tunable melting points and glass transition temperatures. researchgate.net This level of control is critical for designing materials for applications ranging from specialty lubricants to phase-change materials.

Integration with Emerging Technologies in Materials Science and Engineering

Octakis(dimethylsiloxy)-T8-silsesquioxane and its derivatives are poised to become integral components of several emerging technologies. Their well-defined, nanometer-scale structure makes them ideal building blocks in nanotechnology. cymitquimica.com

Advanced Nanocomposites: As a nano-filler, it can be dispersed in a polymer matrix to create organic-inorganic hybrid nanocomposites with superior mechanical, thermal, and flame-retardant properties. researchgate.netnih.gov

Biomedical and Imaging Agents: The excellent biocompatibility of silsesquioxanes is a major advantage. rsc.org Researchers are leveraging this by using the cage structure to encapsulate quantum dots, creating novel nanocomposites for multicolor intracellular imaging and medical diagnostics. rsc.org

Smart Materials and Self-Healing Systems: The integration of silsesquioxanes into polymers can be used to engineer "smart" materials. This includes light-responsive gels and self-healing polymers, where the silsesquioxane units form part of a network held together by reversible bonds, such as hydrogen bonds, allowing the material to repair itself after damage. researchgate.netmdpi.com

The synergy between the precise molecular architecture of silsesquioxanes and the demands of emerging technologies promises a future where these molecules are central to the development of the next generation of high-performance materials.

Q & A

Q. What are the optimal synthetic routes for preparing octakis(dimethylsiloxy)-T8-silsesquioxane, and how do reaction conditions influence yield and purity?

The primary synthesis involves hydrosilylation of octakis(dimethylsiloxy)octasilsesquioxane with functional alkenes (e.g., allyl alcohol, 1-octadecene) using Karstedt's catalyst (platinum-divinyltetramethyldisiloxane). Reaction conditions (e.g., solvent choice, temperature, catalyst loading) critically impact yield and purity. For example, excess alkene and inert atmospheres minimize side reactions. Post-synthesis purification via column chromatography or recrystallization, followed by characterization using 29Si NMR^{29}\text{Si NMR} (to confirm Si–H conversion) and 1H NMR^{1}\text{H NMR} (to verify alkyl chain attachment), ensures structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of octakis(dimethylsiloxy)-T8-silsesquioxane?

Key techniques include:

  • 29Si NMR^{29}\text{Si NMR} : Detects Si environments (e.g., –OSi(CH3_3)2_2 at δ 12.5 ppm; Si–O–Si framework at δ -108 ppm) .
  • FTIR : Identifies Si–H (2100 cm1^{-1}) disappearance post-functionalization and Si–O–Si vibrations (1000–1100 cm1^{-1}) .
  • MALDI-TOF Mass Spectrometry : Confirms molecular weight and purity .
  • GC/MS : Validates thermal stability and detects volatile byproducts .

Q. How does the alkyl chain length on POSS derivatives affect compatibility with polyolefin matrices, and what methods assess this?

Longer alkyl chains (e.g., n-octadecyl) enhance compatibility with non-polar polymers like polyethylene by mimicking the polymer’s hydrophobic structure. Compatibility is assessed via:

  • Differential Scanning Calorimetry (DSC) : Measures crystallization temperature shifts (ΔTc_c) to evaluate nucleation efficiency .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability changes (e.g., onset degradation temperature).
  • Transmission Electron Microscopy (TEM) : Visualizes POSS dispersion homogeneity in the matrix .

Advanced Research Questions

Q. What mechanistic insights explain the preferential C-hydrosilylation over O-silylation when functionalizing octakis(dimethylsiloxy)-T8-silsesquioxane with allyl alcohols?

Platinum catalysts (e.g., Karstedt's) favor C-hydrosilylation due to the electrophilic nature of the Si–H bond, which aligns with the alkene’s π-electrons. Steric hindrance at the oxygen atom in allyl alcohols further disfavors O-silylation. This preference is confirmed by 1H NMR^{1}\text{H NMR} absence of –OSi(CH3_3)2_2–O–R signals and dominance of –Si–CH2_2–R peaks .

Q. How do contradictory findings regarding POSS's role as a nucleating agent versus plasticizer in polyolefin nanocomposites arise, and how can experimental design resolve these?

Discrepancies stem from alkyl chain length and dispersion quality :

  • Short chains (e.g., n-octyl) may aggregate, reducing nucleation efficiency and acting as plasticizers.
  • Long chains (e.g., n-octadecyl) improve dispersion, enhancing nucleation. Experimental resolution :
  • Vary POSS loading (1–10 wt%) and use polarized optical microscopy (POM) to correlate spherulite size/distribution with nucleation efficacy .
  • Conduct rheological studies to distinguish plasticizing (reduced viscosity) vs. reinforcing (increased modulus) effects.

Q. What strategies enhance the solubility of octakis(dimethylsiloxy)-T8-silsesquioxane in epoxy resins without compromising thermal stability?

  • Functionalization with aromatic epoxides : Introduce glycidyl ether groups via hydrosilylation to improve compatibility with aromatic epoxy resins .
  • Compatibilizer addition : Blend with non-reactive aromatic moieties (e.g., phenyltrimethoxysilane) to reduce phase separation .
  • Solvent-assisted processing : Use high-boiling-point solvents (e.g., γ-butyrolactone) to disperse POSS before resin curing .

Q. In designing hybrid nanocomposites, how does the degree of POSS functionalization impact mechanical and thermal properties, and what methodologies quantify these effects?

  • Degree of functionalization (DoF) : Higher DoF (e.g., eight methacrylate groups vs. four) increases crosslinking density, improving stiffness but reducing toughness.
  • Methodologies :
  • Dynamic Mechanical Analysis (DMA) : Measures storage modulus (E') and glass transition temperature (Tg_g) shifts .
  • Tensile Testing : Correlates stress-strain curves with functionalization density.
  • Solid-state 29Si NMR^{29}\text{Si NMR} : Quantifies unreacted Si–H groups to calculate DoF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octakis(dimethylsiloxy)-T8-silsequioxane
Reactant of Route 2
Octakis(dimethylsiloxy)-T8-silsequioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.